N-cyclohexylquinazolin-4-amine
描述
Structure
3D Structure
属性
CAS 编号 |
81080-06-0 |
|---|---|
分子式 |
C14H17N3 |
分子量 |
227.30 g/mol |
IUPAC 名称 |
N-cyclohexylquinazolin-4-amine |
InChI |
InChI=1S/C14H17N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h4-5,8-11H,1-3,6-7H2,(H,15,16,17) |
InChI 键 |
CIFOBGKTSPXVQX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N-Cyclohexylquinazolin-4-amine
This technical guide details the synthesis, mechanism, and characterization of N-cyclohexylquinazolin-4-amine , a prototypical scaffold in medicinal chemistry often utilized as a precursor for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.
Executive Summary & Medicinal Relevance
The N-substituted quinazolin-4-amine pharmacophore is a "privileged structure" in drug discovery, serving as the core architecture for approved kinase inhibitors such as Gefitinib and Erlotinib. The cyclohexyl derivative (N-cyclohexylquinazolin-4-amine) represents a fundamental lipophilic analogue used to probe the steric tolerance of the ATP-binding pocket in kinase domains.
This guide provides a robust, scalable protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr) , prioritizing high purity and yield. It addresses the common instability of the 4-chloroquinazoline precursor and provides a self-validating characterization workflow.
Retrosynthetic Analysis & Mechanism
The most reliable disconnection for this molecule occurs at the C4-N bond. The synthesis relies on the high electrophilicity of the C4 position in the quinazoline ring, activated by the adjacent ring nitrogens (N1 and N3).
Reaction Mechanism (SNAr)
The reaction proceeds via an addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the electron-deficient C4 carbon.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed (though transient).
-
Elimination: The chloride ion is expelled, restoring aromaticity.
-
Deprotonation: The resulting ammonium species is neutralized by a base (triethylamine or excess amine).
Figure 1: Mechanistic pathway for the SNAr synthesis of N-cyclohexylquinazolin-4-amine.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 4-Chloroquinazoline (CAS: 5190-68-1). Note: Highly moisture sensitive. Store under inert gas.
-
Nucleophile: Cyclohexylamine (1.2 equivalents).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents).
-
Solvent: Isopropanol (IPA) or Dioxane (Anhydrous preferred).
Step-by-Step Methodology
This protocol is designed for a 1.0 gram scale but is linearly scalable.
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Solubilization: Add 4-Chloroquinazoline (1.0 g, 6.07 mmol) to the flask. Add Isopropanol (15 mL). Critical: Do not delay; 4-chloroquinazoline hydrolyzes to the inert quinazolinone in moist air.
-
Addition: Add DIPEA (1.6 mL, 9.1 mmol) followed by Cyclohexylamine (0.83 mL, 7.28 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (80–85 °C) for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (System: 50% Ethyl Acetate/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (product).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~25% of original volume under reduced pressure.
-
Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove unreacted amine.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Figure 2: Operational workflow for the synthesis and isolation.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated against the following spectroscopic data.
Physical Properties[8][11]
-
Appearance: White to pale yellow solid.
-
Melting Point: 138–140 °C [1].[1]
-
Molecular Weight: 227.31 g/mol .
Spectroscopic Data (Expected)
The following table summarizes the key diagnostic signals for N-cyclohexylquinazolin-4-amine.
| Technique | Signal / Shift | Assignment | Diagnostic Note |
| 1H NMR | δ 8.55 (s, 1H) | H-2 (Quinazoline) | Most deshielded singlet; confirms core integrity. |
| (DMSO-d6) | δ 8.25 (d, 1H) | H-8 (Ar-H) | Doublet, peri-position to N1. |
| δ 7.40 – 7.80 (m, 3H) | H-5, 6, 7 (Ar-H) | Aromatic multiplets. | |
| δ 7.90 (d, 1H, br) | N-H | Exchangeable proton (disappears with D2O). | |
| δ 4.10 – 4.25 (m, 1H) | N-CH (Cyclohexyl) | Methine proton; diagnostic for amine attachment. | |
| δ 1.10 – 2.05 (m, 10H) | -CH2- (Cyclohexyl) | Characteristic alkyl multiplets. | |
| 13C NMR | δ 158.5, 155.2 | C-2, C-4 | Quaternary carbons attached to N. |
| δ 49.5 | N-CH | Methine carbon of the cyclohexyl ring. | |
| Mass Spec | m/z 228.15 | [M+H]+ | Base peak in ESI positive mode. |
Troubleshooting Guide (Causality & Correction)
-
Issue: Presence of a peak at δ 8.1 (s) in NMR.
-
Cause: Hydrolysis of starting material to Quinazolin-4(3H)-one.
-
Correction: Ensure 4-chloroquinazoline is fresh or recrystallized from hexanes before use. Use anhydrous solvents.
-
-
Issue: Low Yield.
-
Cause: Incomplete conversion or loss during aqueous wash (protonated product is water-soluble).
-
Correction: Ensure the final pH of the aqueous workup is basic (> pH 9). If the product does not precipitate, extract with Dichloromethane (DCM).
-
References
-
Shen, Z. L., et al. (2010). "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines." Journal of Heterocyclic Chemistry. Available at: [Link]
-
Correa, J., et al. (2024).[2] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules. Available at: [Link]
Sources
Biological Activity of N-Cyclohexylquinazolin-4-amine Derivatives: A Technical Guide
Executive Summary
The quinazoline ring is a privileged pharmacophore in medicinal chemistry, known for its diverse therapeutic applications. Specifically, derivatives bearing an N-cyclohexyl substitution at the C4 position—N-cyclohexylquinazolin-4-amines —have emerged as highly potent scaffolds. The bulky, lipophilic nature of the cyclohexyl group fundamentally alters the pharmacokinetic and pharmacodynamic profile of the quinazoline core. This technical whitepaper synthesizes current research on these derivatives, focusing on their two primary biological applications: as potent antileishmanial agents capable of penetrating infected macrophages, and as Multi-Target Directed Ligands (MTDLs) for the treatment of Alzheimer's Disease (AD).
Mechanistic Rationale of the N-Cyclohexyl Substitution
The biological efficacy of N-cyclohexylquinazolin-4-amines is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles:
-
Steric Bulking & Target Selectivity: In neurodegenerative targeting, the bulky, non-planar cyclohexyl ring perfectly occupies the hydrophobic entrance cavity of Monoamine Oxidase B (MAO-B), sterically hindering binding to the narrower MAO-A cavity. This drives high MAO-B selectivity [1].
-
Lipophilicity & Membrane Permeability: The aliphatic ring significantly increases the
of the molecule. For antileishmanial activity, this enhanced lipophilicity is critical for penetrating the lipid bilayer of host murine peritoneal macrophages to reach intracellular Leishmania amastigotes [2]. For AD applications, it ensures optimal Blood-Brain Barrier (BBB) permeation.
Antileishmanial Activity: Overcoming Intracellular Parasites
Leishmaniasis, caused by Leishmania parasites, requires host-cell penetration for drug efficacy. Traditional treatments suffer from severe toxicity and emerging resistance.
Recent SAR studies utilizing the Topliss operational scheme have identified
Causality in SAR Design
Researchers discovered that substituting the C4 position with a cyclohexyl or furfuryl group, combined with an
Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease
Alzheimer's disease has a complex, multifactorial etiology involving cholinergic deficit, glutamatergic excitotoxicity, and monoaminergic disruption. Single-target therapies often fail to halt disease progression.
N-methylpropargylamino-quinazoline derivatives have been engineered as MTDLs [1]. By incorporating an N-cyclohexyl group at the C4 position and a propargylamine group, these compounds act as:
-
Selective MAO-B Inhibitors: The propargylamine moiety forms an irreversible covalent bond with the FAD cofactor of MAO-B, while the cyclohexyl group anchors the molecule in the MAO-B specific hydrophobic pocket.
-
Cholinesterase (AChE/BChE) Inhibitors: The planar quinazoline core interacts with the peripheral anionic site (PAS) of cholinesterases.
-
NMDAR Antagonists: Aromatic substitutions on the quinazoline ring modulate calcium channel blockade, preventing excitotoxicity.
Multi-target mechanism of action for N-cyclohexylquinazolin-4-amines in Alzheimer's disease.
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate comparison, the biological efficacy of key N-cyclohexylquinazolin-4-amine derivatives and their structural analogs are summarized below.
Table 1: Antileishmanial Activity of Quinazoline-2,4-diamine Derivatives [2]
| Compound / Substitution | L. donovani
Table 2: Anti-Alzheimer's Activity of N-Methylpropargylamino-Quinazolines [1]
| Compound | C4 Substitution | hMAO-B
Note: Compound II-6h demonstrates that the bulky cyclohexyl group is critical for sub-micromolar, highly selective MAO-B inhibition.
Validated Experimental Methodologies
Regioselective Synthesis Protocol
The synthesis of N-cyclohexylquinazolin-4-amines relies on the differential electrophilicity of the C2 and C4 positions of the quinazoline ring. The C4 position is significantly more electrophilic due to the
Step-by-Step Nucleophilic Aromatic Substitution (
-
Preparation of the Core: React commercially available anthranilic acid with urea to form quinazoline-2,4-dione, followed by chlorination using
to yield 2,4-dichloroquinazoline. -
Regioselective C4 Amination:
-
Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add
-diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the byproduct, preventing the protonation of cyclohexylamine and maintaining its nucleophilicity. -
Add cyclohexylamine (1.1 eq) dropwise at
, then allow to stir at room temperature for 2-4 hours. -
Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction selectively yields 2-chloro-N-cyclohexylquinazolin-4-amine due to the lower activation energy required for C4 attack at ambient temperatures.
-
-
C2 Substitution (For MTDLs or Antileishmanials):
-
React the intermediate with the secondary amine (e.g., N-methylpropargylamine) in acetonitrile.
-
Elevate temperature to
(reflux) for 12-24 hours, as the C2 position is less reactive and requires thermal activation. -
Purify via flash column chromatography.
-
Workflow for the regioselective synthesis of N-cyclohexylquinazolin-4-amine derivatives.
In Vitro MAO-B Inhibition Assay (Self-Validating System)
To validate the anti-Alzheimer's potential of the synthesized derivatives, a fluorometric MAO-B assay must be utilized.
-
Enzyme Preparation: Use recombinant human MAO-B (hMAO-B) expressed in baculovirus-infected insect cells.
-
Substrate & Probe: Utilize kynuramine as a non-fluorescent substrate, which MAO-B oxidatively deaminates to 4-hydroxyquinoline (a highly fluorescent fluorophore).
-
Protocol:
-
Incubate hMAO-B with varying concentrations of the N-cyclohexylquinazolin-4-amine derivative (0.01
to 100 ) in potassium phosphate buffer (pH 7.4) for 15 minutes at . -
Add kynuramine to initiate the reaction.
-
Self-Validation (Controls): Run a vehicle control (DMSO) for baseline activity and a positive control (Selegiline, a known MAO-B inhibitor) to validate assay sensitivity.
-
Measure fluorescence at
nm and nm. Calculate using non-linear regression analysis.
-
Conclusion
The integration of an N-cyclohexyl moiety at the C4 position of the quinazoline scaffold is a masterclass in rational drug design. By carefully manipulating steric bulk and lipophilicity, researchers have successfully tailored this pharmacophore to combat both infectious intracellular parasites and complex neurodegenerative cascades. Future development should focus on optimizing the aqueous solubility of these highly lipophilic derivatives through prodrug strategies or nanoparticle formulation to enhance their clinical viability.
References
-
Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. Svobodova, B., et al. International Journal of Molecular Sciences, 2023, 24(11), 9124. URL:[Link]
-
Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Van Horn, K. S., et al. Journal of Medicinal Chemistry, 2014, 57(12), 5141–5156. URL:[Link]
Technical Guide: Mechanism of Action Studies for N-Cyclohexylquinazolin-4-amine
This technical guide details the mechanism of action (MoA), experimental validation, and pharmacological significance of the N-cyclohexylquinazolin-4-amine scaffold.
Executive Summary: The Privileged Scaffold
N-cyclohexylquinazolin-4-amine represents a specific structural subset of the 4-aminoquinazoline class, a "privileged scaffold" in medicinal chemistry. While 4-anilinoquinazolines (having an aromatic ring at position 4) are globally recognized as EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib), the N-cyclohexyl derivative introduces specific physicochemical properties—increased lipophilicity and flexibility—that broaden its biological profile.
This guide analyzes its dual-potential mechanism:
-
Primary Mechanism (Oncology): ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR .
-
Secondary Mechanism (Neurology/Inflammation): Inhibition of Acetylcholinesterase (AChE) and Phosphodiesterase (PDE) , driven by the aliphatic cyclohexyl moiety's ability to penetrate the blood-brain barrier (BBB) and fit into hydrophobic catalytic gorges.
Structural Biology & Pharmacophore Analysis
The molecule consists of a quinazoline bicyclic core fused to a cyclohexyl amine at the C4 position. Its bioactivity is governed by three key interaction vectors:
| Structural Domain | Function in Biological Target |
| N1 & N3 Nitrogens | H-Bond Acceptors: Key for binding to the "hinge region" of kinase ATP pockets (e.g., Met793 in EGFR). |
| Cyclohexyl Ring | Hydrophobic Pharmacophore: Occupies the hydrophobic pocket II (selectivity pocket) in kinases or the peripheral anionic site in AChE. Unlike a planar phenyl ring, the cyclohexyl group is non-planar (chair conformation), offering distinct steric fits. |
| C6/C7 Positions | Solvent Interface: Usually substituted (e.g., -OMe, -O-morpholine) to improve solubility and tune electronic properties for tighter binding. |
Primary Mechanism of Action: ATP-Competitive Kinase Inhibition
The Target: Epidermal Growth Factor Receptor (EGFR)
In the context of antiproliferative activity, N-cyclohexylquinazolin-4-amine acts as a Type I kinase inhibitor. It targets the intracellular tyrosine kinase domain of EGFR (ErbB1), which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).
Binding Mode
-
Competition: The molecule competes with Adenosine Triphosphate (ATP) for the nucleotide-binding cleft between the N-terminal and C-terminal lobes of the kinase.
-
Hinge Interaction: The quinazoline N1 accepts a hydrogen bond from the backbone amide of Met793 .
-
Hydrophobic Clamp: The cyclohexyl group projects into the hydrophobic region usually occupied by the adenine ring of ATP or the ribose sugar, effectively "locking" the kinase in an inactive conformation.
Downstream Signaling Blockade
By preventing ATP binding, the compound inhibits the autophosphorylation of EGFR tyrosine residues (Y1068, Y1173). This halts the recruitment of downstream effectors, collapsing the signaling cascade:
-
RAS-RAF-MEK-ERK Pathway: Blockade prevents cell proliferation.
-
PI3K-AKT-mTOR Pathway: Blockade induces apoptosis (cell death).
Visualization: EGFR Signaling Cascade
The following diagram illustrates the pathway blockade mediated by the scaffold.
Caption: Blockade of RAS/MAPK and PI3K/AKT pathways via ATP-competitive inhibition of EGFR.
Secondary Mechanism: Cholinesterase Inhibition (Neuro-Focus)
Unlike the planar aniline derivatives, the cyclohexyl group confers flexibility that allows the molecule to penetrate the narrow catalytic gorge of Acetylcholinesterase (AChE) .
-
Mechanism: Mixed-type inhibition.[1] The quinazoline ring binds to the peripheral anionic site (PAS), while the cyclohexyl group extends toward the catalytic active site (CAS), blocking acetylcholine hydrolysis.
-
Therapeutic Context: This MoA is relevant for Alzheimer's disease research, where dual efficacy (AChE inhibition + antioxidant properties) is desired.
Experimental Validation Protocols
To rigorously validate the MoA, the following tiered experimental workflow is required.
In Vitro Kinase Assay (ADP-Glo™)
Purpose: To quantify the IC50 against EGFR and verify ATP competition.
-
Preparation: Dilute N-cyclohexylquinazolin-4-amine in DMSO (10-point dose-response, 10 µM to 0.1 nM).
-
Reaction: Incubate compound with recombinant EGFR kinase (0.2 µ g/well ) and substrate (Poly Glu:Tyr) in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiation: Add ATP (at Km concentration, typically 10 µM) to start the reaction. Incubate for 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent to terminate kinase activity and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.
-
Analysis: Measure luminescence. Plot RLU vs. log[concentration] to derive IC50.
Western Blotting (Pathway Validation)
Purpose: To confirm inhibition of cellular signaling (phosphorylation).
-
Cell Culture: Seed A549 (lung cancer) cells. Starve in serum-free medium for 12h.
-
Treatment: Treat cells with compound (IC50 and 10x IC50) for 2h.
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 min.
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF.
-
Antibodies: Probe for:
-
p-EGFR (Tyr1068): Should decrease dose-dependently.
-
p-ERK1/2 & p-AKT: Downstream markers (should decrease).
-
Total EGFR/ERK/AKT: Loading controls (should remain constant).
-
Ellman’s Assay (AChE Specificity Check)
Purpose: To verify if the cyclohexyl group induces off-target AChE inhibition.
-
Mix: 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman’s reagent), and compound.
-
Enzyme: Add Acetylcholinesterase (0.05 U/mL). Incubate 10 min.
-
Substrate: Add Acetylthiocholine iodide (ATCh).
-
Read: Measure absorbance at 412 nm (formation of yellow thionitrobenzoate anion).
-
Result: A decrease in absorbance rate compared to control indicates AChE inhibition.
Experimental Workflow Diagram
Caption: Integrated workflow for validating the mechanism of N-cyclohexylquinazolin-4-amine.
References
-
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. Link
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 4-Anilinoquinazolines as Epidermal Growth Factor Receptor Kinase Inhibitors." Journal of Medicinal Chemistry. Link
-
Rao, P. P., et al. (2013). "Quinazolines and quinazolinones as emerging neuronal imaging agents and radiotracers." Medicinal Research Reviews. Link
-
Ellman, G. L., et al. (1961).[2] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link
-
Zhang, J., et al. (2016). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link
Sources
Architecting the Next Generation of Quinazoline-Based Therapeutics: A Technical Blueprint for EGFR Kinase Inhibitors
Executive Summary
Quinazolines—a bicyclic system consisting of a benzene ring fused to a pyrimidine ring—represent one of the most privileged pharmacophores in modern medicinal chemistry[1]. As a Senior Application Scientist, I approach the discovery of novel quinazoline compounds not merely as a synthetic exercise, but as the engineering of precise molecular interventions. This whitepaper systematically deconstructs the rational design, chemical synthesis, and pharmacological validation of 4-anilinoquinazoline derivatives, focusing on their critical role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Mechanistic Rationale: The EGFR Signaling Axis
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase. Upon ligand binding (e.g., EGF), the receptor undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which subsequently drive cellular proliferation, angiogenesis, and survival[2].
Quinazoline derivatives, such as gefitinib and erlotinib, are engineered to competitively bind the ATP-binding pocket of the intracellular kinase domain[3]. The nitrogen atoms (N1 and N3) of the quinazoline core form critical hydrogen bonds with the hinge region of the kinase (specifically the Met793 residue in EGFR), locking the receptor in an inactive conformation and halting oncogenic signaling[4].
Fig 1. EGFR signaling cascade and the targeted molecular intervention by quinazoline-based TKIs.
Rational Drug Design & Structure-Activity Relationship (SAR)
The 4-anilinoquinazoline core is highly modular. Small chemical alterations drastically alter selectivity, potency, and pharmacokinetic profiles[4].
-
C4 Position : Substitution with an aniline ring (often halogenated, e.g., 3-chloro-4-fluoroaniline in gefitinib) is critical for fitting into the hydrophobic pocket of the ATP-binding site[4].
-
C6 and C7 Positions : Electron-donating groups (e.g., methoxy or morpholine-alkoxy chains) increase the electron density of the quinazoline core, strengthening the H-bond with the hinge region. Furthermore, bulky water-soluble groups at C6/C7 project into the solvent-exposed region, improving the drug's solubility and pharmacokinetic profile without compromising target affinity[4].
Table 1: SAR Profile of Key Quinazoline Derivatives against EGFR
| Compound / Scaffold | C4 Substituent | C6 Substituent | C7 Substituent | Target | In Vitro IC50 (nM) | Clinical Status |
| Gefitinib | 3-chloro-4-fluoroanilino | Methoxy | 3-morpholinopropoxy | EGFR (WT / Exon 19 del) | ~0.4 - 3.0 | FDA Approved |
| Erlotinib | 3-ethynylanilino | 2-methoxyethoxy | 2-methoxyethoxy | EGFR (WT / L858R) | ~2.0 - 4.0 | FDA Approved |
| Afatinib | 3-chloro-4-fluoroanilino | 4-(dimethylamino)but-2-enamido | (S)-tetrahydrofuran-3-yloxy | EGFR (T790M mutant) | ~0.5 - 1.0 | FDA Approved |
| Compound 8 | Arylamino (Urea linker) | Dimethoxy | Dimethoxy | EGFR (T790M/L858R) | ~2.7 | Preclinical |
Data synthesized from SAR studies highlighting the shift from reversible (Gefitinib/Erlotinib) to irreversible (Afatinib) binding via Michael acceptor integration at C6[4].
Chemical Synthesis: Self-Validating Protocol for the 4-Anilinoquinazoline Core
To ensure high yield and purity, we employ a streamlined, multi-step synthesis originating from anthranilic acid derivatives[5]. The causality behind this specific route is its modularity; by isolating the 4-chloroquinazoline intermediate, we can rapidly generate a library of C4-anilino variants for high-throughput screening.
Step-by-Step Methodology:
-
Cyclization (Quinazolin-4(3H)-one Formation) :
-
Procedure: React substituted anthranilic acid (e.g., 4,5-dimethoxyanthranilic acid) with formamide at 150°C for 6 hours.
-
Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring closure. The high temperature provides the thermodynamic driving force for dehydration.
-
Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar anthranilic acid spot and the appearance of a UV-active spot (254 nm) confirms cyclization. LC-MS should show the [M+H]+ peak of the quinazolinone.
-
-
Chlorination (Activation) :
-
Procedure: Reflux the quinazolin-4(3H)-one intermediate in neat thionyl chloride (SOCl2) with a catalytic amount of DMF for 4 hours.
-
Causality: The C4-carbonyl is unreactive toward nucleophilic aromatic substitution (SNAr). Conversion to 4-chloroquinazoline using the Vilsmeier-Haack-type intermediate (generated by SOCl2/DMF) creates an excellent leaving group (chloride) for the subsequent amination[5].
-
Validation: Quench a micro-aliquot in cold methanol. GC-MS or LC-MS should indicate the replacement of the -OH mass with -Cl (noting the characteristic 3:1 isotopic pattern of ^35Cl:^37Cl).
-
-
Nucleophilic Aromatic Substitution (SNAr) :
-
Procedure: Dissolve the 4-chloroquinazoline in isopropanol. Add the desired aniline derivative (e.g., 3-ethynylaniline) and reflux for 3 hours.
-
Causality: The electron-deficient pyrimidine ring facilitates rapid SNAr. Isopropanol is chosen as the solvent because the resulting 4-anilinoquinazoline hydrochloride salt often precipitates directly from the reaction mixture, driving the reaction to completion via Le Chatelier's principle and simplifying purification.
-
Validation: Filter the precipitate, wash with cold ether, and analyze via 1H-NMR (DMSO-d6). The appearance of a broad singlet around 9.5-10.0 ppm (secondary amine N-H) and the downfield shift of the quinazoline C2-H proton confirm successful coupling.
-
Fig 2. Step-by-step synthetic workflow for 4-anilinoquinazolines with integrated QC checkpoints.
In Vitro Pharmacological Profiling: EGFR Kinase Assay
To validate the synthesized quinazolines, a robust, self-validating biochemical assay is required. We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo) to measure kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Dilute recombinant EGFR kinase domain and poly(Glu,Tyr) peptide substrate.
-
Compound Titration : Prepare a 10-point, 3-fold serial dilution of the quinazoline compound in DMSO. Transfer to a 384-well plate.
-
Causality: A 10-point curve ensures accurate calculation of the IC50 by capturing both the upper and lower asymptotes of the sigmoidal dose-response curve.
-
-
Kinase Reaction : Add EGFR enzyme and incubate for 15 minutes at room temperature to allow inhibitor binding. Initiate the reaction by adding an ATP/substrate mix.
-
Causality: The final ATP concentration must be kept at the apparent Km of the enzyme to ensure maximum sensitivity for competitive inhibitors. Incubate for 60 minutes.
-
-
ADP Detection : Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.
-
Readout & Validation : Measure luminescence.
-
Self-Validation (Z'-factor): Calculate the Z'-factor using positive controls (DMSO vehicle, max activity) and negative controls (no enzyme, min activity). A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio. Curve fitting (4-parameter logistic regression) is then used to determine the exact IC50.
-
Future Perspectives: Overcoming Resistance
While first-generation quinazolines (gefitinib, erlotinib) revolutionized non-small cell lung cancer (NSCLC) treatment, the emergence of the T790M "gatekeeper" mutation in exon 20 causes steric hindrance, preventing drug binding[6]. This necessitated the development of second-generation irreversible inhibitors (afatinib) which feature a Michael acceptor to form a covalent bond with Cys773[4]. As C797S mutations now emerge to thwart covalent binding, the quinazoline scaffold continues to be heavily modified, utilizing proteolysis-targeting chimeras (PROTACs) and allosteric targeting to maintain clinical efficacy.
References
- Karan R, Agarwal P, Sinha M, Mahato N. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI ChemEngineering. 2021.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC - NIH. 2023.
- Method Optimization for Synthesis of Trisubstitued Quinazoline Deriv
- Mechanisms of resistance to EGFR-targeted drugs: lung cancer. PMC - NIH.
- What is the mechanism of Gefitinib?
Sources
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Structure-Activity Relationship (SAR) of 4-Anilinoquinazolines: A Mechanistic Guide to EGFR Kinase Inhibition
Introduction
The 4-anilinoquinazoline scaffold is a cornerstone in modern targeted oncology, serving as the privileged pharmacophore for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). From first-generation reversible inhibitors like gefitinib and erlotinib to advanced irreversible agents, the iterative optimization of this scaffold has been driven by rigorous Structure-Activity Relationship (SAR) studies. This technical guide deconstructs the mechanistic rationale behind 4-anilinoquinazoline design, providing drug development professionals with a comprehensive framework for optimizing kinase affinity, selectivity, and cellular efficacy.
EGFR signaling cascade and the mechanistic intervention of 4-anilinoquinazoline TKIs.
Deconstructing the Pharmacophore: Mechanistic SAR
The potency of 4-anilinoquinazolines stems from their ability to act as highly selective ATP-competitive inhibitors. The SAR can be divided into three distinct structural domains:
The Quinazoline Core (The ATP Mimic)
The bicyclic quinazoline ring is the fundamental anchoring unit. It mimics the adenine ring of ATP, orienting itself within the narrow cleft of the kinase hinge region. The N1 and N3 nitrogen atoms are critical; specifically,1 in the EGFR active site[1]. Removing or replacing the quinazoline core drastically reduces target affinity, confirming its 2[2].
The 4-Anilino Moiety (The Hydrophobic Anchor)
The aniline ring attached at the C4 position projects deeply into a hydrophobic pocket adjacent to the ATP-binding site. SAR studies consistently show that3[3]. For instance, the 3-chloro-4-fluoro substitution pattern is highly favored as it maximizes van der Waals interactions while maintaining optimal dihedral angles. Conversely, with the kinase domain walls.
C6 and C7 Positions (The Solvent Interface & Covalent Warheads)
The C6 and C7 positions of the quinazoline ring are oriented toward the solvent-exposed opening of the ATP-binding cleft. This unique spatial arrangement allows for extensive structural modifications without disrupting the primary binding interactions:
-
Solubilizing Groups: Adding bulky, basic side chains (e.g., the morpholine ring in gefitinib or piperidine derivatives) at C6 or C74[4].
-
Covalent Warheads: The emergence of the T790M "gatekeeper" mutation necessitated a shift in design. By introducing a Michael acceptor (such as an acrylamide group) at the C6 position, researchers enabled the inhibitor to form an 5[5]. This covalent tethering overcomes the increased ATP affinity caused by the T790M mutation.
Quantitative SAR Data Summary
To contextualize the SAR principles, the following table summarizes the inhibitory profiles of key 4-anilinoquinazoline derivatives against wild-type and mutant EGFR.
| Compound / Derivative | Key Structural Feature | Target Profile | IC50 (nM) | Reference |
| Compound 20 | 6,7-dimethoxy substitution | EGFR (Wild-type) | 0.029 | [2] |
| Compound 24 | C6 Michael acceptor | EGFR (T790M) | 9.2 | [6] |
| Gefitinib | C6-morpholine (solubilizing) | EGFR (Wild-type) | ~17.1 | [6] |
| Compound 10b | Sulfonamide-tethered | EGFR (Wild-type) | 51.2 | [7] |
| Erlotinib | C6,C7-bis(2-methoxyethoxy) | EGFR (Wild-type) | ~80.0 | [7] |
| Compound 8f | C6 urea-linked side chain | EGFR (T790M/L858R) | Irreversible | [5] |
Experimental Workflows for SAR Validation
Translating rational design into validated lead compounds requires a robust, self-validating experimental pipeline. The following protocols detail the critical steps for evaluating 4-anilinoquinazolines.
Iterative SAR workflow from rational design to in vivo validation of 4-anilinoquinazolines.
Protocol 1: Recombinant Kinase Inhibition Assay (Biochemical Validation)
-
Purpose: To quantify the intrinsic affinity (IC50) of the synthesized derivatives for the isolated EGFR kinase domain.
-
Causality & Logic: Because 4-anilinoquinazolines are ATP-competitive, the assay must be performed at an ATP concentration near the Michaelis constant (
) for the specific kinase. Using artificially high ATP concentrations will outcompete the inhibitor, artificially inflating the apparent IC50 and leading to false negatives.
Step-by-Step Methodology:
-
Preparation: Dilute recombinant human EGFR kinase domain in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Add the 4-anilinoquinazoline derivatives in a 10-point dose-response curve (typically 10 µM to 0.1 nM, 3-fold serial dilutions).
-
Self-Validating Step: Always include an established clinical inhibitor (e.g., gefitinib) as a positive control to normalize inter-assay variability and validate reagent integrity.
-
-
Reaction Initiation: Add a master mix containing ATP (at the predetermined
, typically ~10 µM) and a fluorescently labeled peptide substrate (e.g., poly-Glu-Tyr). -
Measurement: Incubate for 60 minutes at room temperature. Terminate the reaction using a stop buffer containing EDTA (to chelate Mg2+). Measure the phosphorylation of the substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Plot the dose-response curve using non-linear regression (four-parameter logistic equation) to determine the IC50.
Protocol 2: Cellular Target Engagement (Western Blotting for p-EGFR)
-
Purpose: To confirm that the inhibitor penetrates the cell membrane and effectively blocks EGFR autophosphorylation in a physiological environment.
-
Causality & Logic: A compound may exhibit single-digit nanomolar potency biochemically but fail in cells due to poor permeability or high efflux. Measuring the phosphorylation of Tyr1068 (a major autophosphorylation site) directly assesses functional target engagement.
Step-by-Step Methodology:
-
Cell Culture: Seed an EGFR-overexpressing cell line (e.g., A431 for wild-type, or H1975 for T790M/L858R mutant) in 6-well plates and grow to 70% confluence.
-
Starvation & Treatment: Serum-starve the cells for 12-24 hours to reduce background kinase activity. Treat cells with varying concentrations of the inhibitor (e.g., 0.01, 0.1, 1, and 10 µM) for 2 hours.
-
Stimulation: Stimulate cells with 50 ng/mL EGF ligand for 10-15 minutes to induce robust receptor autophosphorylation.
-
Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and quantify total protein concentration via BCA assay.
-
Immunoblotting: Resolve proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probing & Self-Validation: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR Tyr1068).
-
Self-Validating Step: Crucially, strip and reprobe the membrane for total EGFR and a housekeeping protein (e.g., GAPDH). Logic: This ensures that the observed reduction in p-EGFR is strictly due to kinase inhibition and not an artifact of total receptor degradation or unequal sample loading.
-
References
1.[2] Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. PubMed.2 2.[4] Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. ACS Publications. 4 3.[6] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. 6 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-linked side chains as inhibitors of the epidermal growth factor receptor. PubMed. 5 5. Design, Synthesis, Biological Evaluation, and Docking Study of Novel 4-Anilinoquinazolines Derivatives as Anticancer Agents. SID. Link 6.[7] Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. DOI. 7 7.[3] A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. 3 8.[1] An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. ResearchGate. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-linked side chains as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
Technical Monograph: In Vitro Antitumor Activity of Novel 4-Pyrrylamino Quinazoline Derivatives
[1][2][3]
Executive Summary
The quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for several FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] However, the emergence of resistance mutations (e.g., T790M) and the need for improved selectivity have driven the search for novel bioisosteres.
This technical guide focuses on a specific structural innovation: the replacement of the traditional 4-anilino moiety with a 4-pyrrylamino group. Research indicates that this modification can significantly enhance antitumor potency against refractory cell lines (e.g., pancreatic Miapaca2 and prostate DU145) by optimizing binding affinity within the ATP-binding pocket of receptor tyrosine kinases (RTKs).[1] This guide outlines the chemical rationale, synthesis pathways, and rigorous in vitro protocols required to validate these novel derivatives.
Chemical Rationale & Structure-Activity Relationship (SAR)
The "Scaffold Hop" Strategy
The core innovation lies in the bioisosteric replacement of the benzene ring (found in Gefitinib) with a pyrrole ring at the 4-amino position.
-
Electronic Effects: The pyrrole ring is electron-rich (π-excessive), potentially strengthening
-cation or - stacking interactions with the gatekeeper residues in the EGFR kinase domain.[1] -
H-Bonding Potential: The pyrrole nitrogen (if unsubstituted) or substituents on the pyrrole ring (e.g., esters) provide additional hydrogen bond donor/acceptor sites that are absent in the phenyl ring of Gefitinib.[1]
-
Solubilizing Side Chains: Modifications at the C6 and C7 positions of the quinazoline core (typically with morpholine or piperazine linkers) are critical for adjusting lipophilicity (LogP) and improving cellular uptake.[1]
SAR Visualization
The following diagram illustrates the structural logic transforming a standard EGFR inhibitor into the novel 4-pyrrylamino derivative.
Figure 1: Structural evolution from 4-anilino to 4-pyrrylamino quinazoline scaffolds.
Chemical Synthesis Overview
To ensure the integrity of biological testing, the purity of the derivatives must be >95%.[1] The synthesis typically follows a convergent route.
-
Core Formation: Starting from methyl 3-hydroxy-4-methoxybenzoate, alkylation introduces the solubilizing side chain.[1]
-
Ring Closure: Nitration followed by reduction yields the anthranilate equivalent, which is cyclized with formamidine acetate to form the quinazolin-4-one.
-
Activation: Chlorination (using
) generates the reactive 4-chloroquinazoline intermediate. -
Coupling (Critical Step): Nucleophilic substitution with ethyl 3-amino-1H-pyrrole-2-carboxylate yields the final 4-pyrrylamino derivative.
In Vitro Experimental Methodologies
Cell Line Selection & Culture
Rationale: Testing should focus on EGFR-overexpressing lines and those historically resistant to first-generation inhibitors.[1]
-
Miapaca2 (Pancreatic): High basal EGFR activity; often resistant to standard chemotherapy.[1]
-
DU145 (Prostate): Androgen-independent; useful for assessing broad RTK inhibition.
-
A431 (Epidermoid): (Control) Extremely high EGFR expression, sensitive to EGFR inhibitors.[1]
Protocol:
-
Culture cells in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[1]
-
Maintain at 37°C in a humidified 5%
atmosphere. -
Quality Control: Ensure cells are in the logarithmic growth phase (approx. 70-80% confluence) before harvesting for assays.
Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine the
Step-by-Step Protocol:
-
Seeding: Plate cells in 96-well plates at a density of
to cells/well. Incubate for 24 hours to allow attachment. -
Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium.
-
Incubation: Treat cells for 48 or 72 hours.
-
Development:
-
Add 20
L of MTT solution (5 mg/mL in PBS) to each well. -
Incubate for 4 hours at 37°C (formazan crystals form).
-
Remove supernatant and dissolve crystals in 150
L DMSO.[1]
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression (Sigmoidal dose-response).
EGFR Kinase Inhibition Assay (ELISA/FRET)
Objective: Confirm that cytotoxicity is driven by EGFR inhibition rather than off-target toxicity.[1]
Protocol:
-
System: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or HTRF).[1]
-
Reaction Mix: Combine recombinant EGFR enzyme, ATP (
concentration), peptide substrate (Poly Glu:Tyr), and the test compound in kinase buffer. -
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add detection reagent (antibody recognizing phosphorylated tyrosine).[1]
-
Readout: Measure fluorescence or luminescence.
-
Calculation: Calculate % Inhibition relative to the "No Inhibitor" control.
Mechanistic Insights & Signaling Pathways
The 4-pyrrylamino quinazolines function as ATP-competitive inhibitors.[1] By blocking the ATP binding pocket, they prevent the autophosphorylation of tyrosine residues on the EGFR intracellular domain.[1] This blockade halts downstream signaling cascades essential for tumor survival.[1]
Pathway Visualization
The following diagram maps the specific inhibition points of these derivatives within the EGFR signaling cascade.
Figure 2: Mechanism of Action – Blockade of PI3K/AKT and RAS/ERK pathways.[1]
Data Interpretation & Validation
When analyzing results, researchers should look for the following benchmarks to validate the "novelty" and efficacy of the derivatives.
| Metric | Description | Target Benchmark |
| Concentration killing 50% of cells.[1] | < 5 | |
| Concentration inhibiting 50% enzyme activity.[1] | < 100 nM (indicates high affinity).[1][3] | |
| Selectivity Index (SI) | > 10 (indicates safety window). | |
| Apoptosis Rate | % of Annexin V+ cells in flow cytometry. | Significant increase vs. Control (p < 0.05). |
Self-Validating Check: If the compound shows high cytotoxicity (
Experimental Workflow Summary
Figure 3: Screening and validation workflow for novel antitumor agents.
References
-
Wu, X., Li, M., Tang, W., et al. (2011).[1][4][5] Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives.[1][4][5] Chemical Biology & Drug Design, 78(6), 932–940.[1][5]
-
Bridges, A. J. (2001).[1] Chemical inhibitors of protein kinases.[1][4][5][2][6][7] Chemical Reviews, 101(8), 2541–2572.[1] [1]
-
Smaill, J. B., et al. (1999).[1] Tyrosine kinase inhibitors.[1][4][5][6][7][8] 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor.[1] Journal of Medicinal Chemistry, 42(10), 1803–1815.[1] [1]
-
Ruan, Z., et al. (2022).[1] Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[4][5][2][7] Molecules, 27(12), 3939.[1] [1]
-
Mendelsohn, J., & Baselga, J. (2006).[1] Epidermal growth factor receptor targeting in cancer.[1][4][5][2] Seminars in Oncology, 33(4), 369–385.[1] [1]
Sources
- 1. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
N-Arylbenzo[h]quinazoline-2-amines: Synthesis, Cytotoxicity, and Mechanistic Potential
Executive Summary
The benzo[h]quinazoline scaffold represents a structural evolution of the clinically validated quinazoline core (found in drugs like Gefitinib and Erlotinib). By extending the aromatic system, this tricyclic pharmacophore gains unique physicochemical properties, including enhanced planarity and lipophilicity. These features shift its biological profile from predominantly EGFR inhibition toward DNA intercalation (G-quadruplex stabilization) , tubulin polymerization inhibition , and Aurora kinase targeting .
This technical guide details the synthesis of N-arylbenzo[h]quinazoline-2-amines , a specific subclass with potent cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines. It provides a validated synthetic protocol, structure-activity relationship (SAR) analysis, and a mechanistic overview of how this scaffold induces apoptosis.
Chemical Synthesis: The "How-To"
The synthesis of N-arylbenzo[h]quinazoline-2-amines overcomes the limitations of traditional Niementowski cyclization (which often requires harsh conditions) by utilizing a modular, three-step approach. This pathway allows for late-stage diversification of the N-aryl moiety via Palladium-catalyzed cross-coupling.
Retrosynthetic Analysis
The tricyclic core is constructed by annulating a pyrimidine ring onto a naphthalene backbone. The key disconnection point is the C2-amine, installed via Buchwald-Hartwig amination, allowing rapid library generation.
Validated Synthetic Protocol
Based on the methodology by Veeraiah et al. (2024).
Step 1: Formylation of 1-Fluoronaphthalene
-
Reagents: 1-Fluoronaphthalene, n-Butyllithium (n-BuLi), DMF, THF.
-
Conditions: -78 °C, inert atmosphere (Ar/N₂).
-
Protocol:
-
Dissolve 1-fluoronaphthalene (20 mmol) in anhydrous THF.
-
Cool to -78 °C and add n-BuLi (1.0 eq) dropwise over 20 mins. Critical: Maintain low temp to prevent benzyne formation.
-
Stir for 2 hours to generate the lithiated species.
-
Add dry DMF (2.0 eq) and stir for another 2 hours at -78 °C.
-
Quench with water, extract with ethyl acetate, and concentrate.
-
-
Yield: ~65% of 1-fluoro-2-naphthaldehyde .
Step 2: Cyclization to Benzo[h]quinazoline Core
-
Reagents: 1-Fluoro-2-naphthaldehyde, Guanidinium carbonate, DMA (Dimethylacetamide).
-
Conditions: 150 °C, 16 hours.
-
Mechanism: Nucleophilic aromatic substitution (SNAr) of the fluorine by the guanidine nitrogen, followed by condensation with the aldehyde.
-
Protocol:
-
Suspend guanidinium carbonate (1.4 eq) in DMA.
-
Add the aldehyde from Step 1.
-
Heat to 150 °C. The mixture will darken as the tricyclic system forms.
-
Pour into ice water. The product precipitates as a solid.
-
Filter and dry to obtain benzo[h]quinazolin-2-amine .
-
-
Yield: ~63%.
Step 3: Buchwald-Hartwig C-N Coupling
-
Reagents: Benzo[h]quinazolin-2-amine, Aryl bromide (Ar-Br), Pd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-Dioxane.
-
Conditions: 100 °C, 12 hours, sealed tube.
-
Protocol:
-
Combine the amine core (1.0 eq), aryl bromide (1.2 eq), Cs₂CO₃ (2.0 eq) in dry dioxane.
-
Degas with Argon for 10 mins.
-
Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).
-
Seal and heat to 100 °C.
-
Filter through Celite, concentrate, and purify via column chromatography.
-
-
Yield: 60–85% depending on the aryl substituent.
Synthetic Workflow Diagram
Figure 1: Modular synthetic pathway for N-arylbenzo[h]quinazoline-2-amines. The final Palladium-catalyzed step allows for rapid diversification of the library.
Biological Evaluation: The "Why"
While bicyclic quinazolines are famous for EGFR inhibition, the benzo[h] fusion alters the molecule's geometry and electronic distribution. This extended π-system facilitates intercalation into DNA structures (specifically G-quadruplexes) and binding to the colchicine site of tubulin, in addition to kinase inhibition.
Cytotoxicity Profile (IC50)
The following data summarizes the potency of key derivatives against human cancer cell lines (Veeraiah et al., 2024).
| Compound | R-Substituent | HCT-116 (Colon) | MCF-7 (Breast) | Caco-2 (Colon) | MDA-MB-468 (Breast) |
| 4a | Phenyl (H) | 1.7 μM | >50 μM | 4.2 μM | 6.0 μM |
| 4f | m-OMe-Phenyl | >50 μM | >50 μM | 4.3 μM | >50 μM |
| 4h | o-F-Phenyl | >50 μM | >50 μM | 4.6 μM | >50 μM |
| 4i | m-F-Phenyl | 5.8 μM | 6.0 μM | 2.0 μM | 4.0 μM |
Key Insight: The unsubstituted phenyl ring (4a ) shows high selectivity for HCT-116, while the meta-fluoro derivative (4i ) exhibits the broadest spectrum of activity. The lack of activity in some derivatives suggests a tight Structure-Activity Relationship (SAR) where steric bulk at the ortho position may hinder binding to the target pocket.
Mechanism of Action (MoA)
The cytotoxicity of benzo[h]quinazolines is likely multimodal. Unlike simple EGFR inhibitors, these tricyclic systems are implicated in:
-
G-Quadruplex Stabilization: The planar benzo[h]quinazoline core can stack on top of G-quartets in telomeric DNA, inhibiting telomerase activity and triggering senescence.
-
Tubulin Polymerization Inhibition: Analogous to colchicine, these compounds can bind to tubulin, preventing microtubule assembly and causing cell cycle arrest at the G2/M phase.[1][2]
-
Kinase Inhibition (Aurora/CLK): Specific derivatives have shown nanomolar affinity for Aurora Kinase A and CLK kinases, driving apoptosis via the mitochondrial pathway.
Signaling Pathway Diagram
Figure 2: Multimodal mechanism of action. The scaffold's planarity allows it to target DNA structures and tubulin, distinct from the pure kinase inhibition of bicyclic quinazolines.
References
-
Veeraiah, B., et al. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 20, 2592–2598.
-
Paritala, H., & Firestine, S. M. (2009). Benzo[h]quinoline derivatives as G-quadruplex binding agents.[3][4] Bioorganic & Medicinal Chemistry Letters, 19(6), 1584–1587.[3]
-
Jiang, B., et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors.[5][6] Pharmaceuticals, 19(1).
-
Besson, T., et al. (2000). Microwave-assisted synthesis of quinazoline derivatives. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | MDPI [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Benzo(h)quinoline derivatives as G-quadruplex binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceuticals | Free Full-Text | Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]
- 6. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Quinazolin-4-amine Derivatives as Highly Selective Aurora A Kinase Inhibitors: A Technical Guide to Rational Design, Evaluation, and Translation
Executive Summary
Aurora A kinase is a critical serine/threonine kinase orchestrating centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is a hallmark of various malignancies, particularly triple-negative breast cancer (TNBC)[1][2]. While pan-Aurora inhibitors have entered clinical trials, their therapeutic windows are severely limited by off-target toxicities—primarily neutropenia—driven by concurrent Aurora B inhibition[3]. Designing highly selective Aurora A inhibitors is notoriously difficult due to the structural homology between the two isoforms[1].
This technical guide explores the rational design, structural biology, and experimental validation of quinazolin-4-amine derivatives , a privileged chemical scaffold that has recently demonstrated unprecedented selectivity and potency against Aurora A[2].
The Mechanistic Imperative: The Aurora A vs. Aurora B Selectivity Challenge
Aurora A and Aurora B share a highly conserved catalytic domain, making isoform-selective inhibition a significant challenge in medicinal chemistry. Of the 26 amino acid residues lining the active ATP-binding pocket, only three differ between Aurora A and Aurora B: Leu215, Thr217, and Arg220 (numbered according to Aurora A)[4].
The functional divergence of these kinases is further dictated by specific binding partners. Aurora A is activated by TPX2 at the centrosome, whereas Aurora B is activated by INCENP at the centromere[5]. A single residue substitution in the catalytic domain—such as Gly198 in Aurora A to Asn142 in Aurora B—can fundamentally alter these protein-protein interactions[4][5].
To achieve selectivity, modern drug design must exploit the subtle conformational flexibility of the Aurora A ATP-binding pocket rather than relying solely on static residue differences.
Fig 1: Aurora A signaling pathway and the pharmacological intervention by quinazolin-4-amines.
Rational Drug Design: The Quinazolin-4-amine Scaffold
The quinazolin-4-amine core has emerged as a highly tunable pharmacophore for kinase inhibition[1][2]. Recent structure-based drug design (SBDD) efforts have focused on optimizing substitutions at the C-2, C-7, and C-8 positions of the quinazoline ring to enhance hydrophobic contacts and induce a unique "open" conformation in the Aurora A binding pocket[2].
Structure-Activity Relationship (SAR) Highlights
-
C-H/π Interactions: Molecular dynamics (MD) simulations reveal that highly selective derivatives (e.g., Compound 5h) establish unique C-H/π interactions that are energetically favorable in Aurora A but sterically hindered in Aurora B[2].
-
Salt Bridge Formation: Isoform selectivity is often driven by the disruption or avoidance of a specific salt bridge present in the Aurora B structure, which prevents the inhibitor from binding effectively to the off-target kinase[1].
-
Solubility and Pharmacokinetics: Modifications such as the introduction of 2,3-dimethoxy groups or N-methyl piperazine substitutions have dramatically improved both the antiproliferative effects and the aqueous solubility of these compounds[2][3].
Quantitative Selectivity Profiles
The table below summarizes the enzymatic IC50 values of key quinazoline-based derivatives, demonstrating the evolutionary leap in selectivity achieved through rational design.
| Compound | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Selectivity Fold (A/B) | Key Phenotype |
| Compound 5h [2] | 0.020 | 7.237 | 362-fold | Potent MDA-MB-231 TNBC suppression |
| Compound 6 [1] | < 0.010 | > 7.500 | >757-fold | High in vivo efficacy in TNBC models |
| BIQO-19 [3] | 0.068 | 0.581 | ~8.5-fold | Synergistic with gefitinib in NSCLC |
| Aurora Inhibitor II [6] | 0.390 | Not Reported | N/A | Blocks MCF-7 proliferation (IC50 1.25 µM) |
*Estimated based on >757-fold selectivity reported against the lead compound.
Experimental Workflows & Self-Validating Protocols
To rigorously validate the potency and selectivity of novel quinazolin-4-amine derivatives, researchers must employ highly sensitive, self-validating biochemical assays. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this purpose due to its high sensitivity, low background interference, and amenability to high-throughput screening (HTS)[7][8].
Protocol 1: TR-FRET Kinase Assay for Aurora A/B Selectivity
Principle: This assay utilizes a synthetic peptide substrate labeled with a fluorophore (e.g., ULight) and an anti-phospho-peptide antibody labeled with a Europium (Eu) chelate. When the kinase phosphorylates the substrate, the Eu-antibody binds to it, bringing the donor and acceptor into close proximity (<10 nm) and generating a FRET signal upon excitation[7][9].
Materials:
-
Recombinant human Aurora A and Aurora B kinases.
-
ULight-labeled peptide substrate (e.g., ULight-PLK Ser137)[9].
-
Europium-labeled anti-phospho antibody.
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Quinazolin-4-amine inhibitor library (serial dilutions in DMSO).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 3-fold serial dilution of the quinazolin-4-amine compounds in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% in the reaction.
-
Enzyme-Inhibitor Pre-incubation: Add 20 nM of Aurora A (or Aurora B) in Kinase Buffer to the wells. Incubate at room temperature for 15 minutes to allow for steady-state binding[9].
-
Reaction Initiation: Add a substrate mix containing 50 nM ULight-peptide and ATP (at the predetermined Km value for each respective kinase, typically 10-200 µM) to initiate the reaction[9].
-
Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.
-
Termination & Detection: Stop the reaction by adding a detection mix containing EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM of the Eu-labeled anti-phospho antibody[9].
-
Signal Acquisition: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation is typically at 320/340 nm, with emission read at 615 nm (Eu donor) and 665 nm (ULight acceptor)[7][9].
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the log[inhibitor] versus the normalized TR-FRET ratio to determine the IC50 using non-linear regression.
Fig 2: Step-by-step workflow of the TR-FRET biochemical kinase assay.
Protocol 2: Cellular Phenotypic Validation (Cell Cycle Arrest)
Biochemical potency must translate to cellular efficacy. Because Aurora A is essential for centrosome separation, its selective inhibition results in monopolar spindles and subsequent G2/M phase cell cycle arrest[2].
Step-by-Step Methodology:
-
Cell Culture: Seed MDA-MB-231 (TNBC) cells in 6-well plates at a density of
cells/well. Allow 24 hours for adherence. -
Treatment: Treat cells with the selective quinazolin-4-amine inhibitor (e.g., Compound 5h at 0.1 µM, 0.5 µM, and 1.0 µM) or vehicle control (0.1% DMSO) for 24 to 48 hours[2].
-
Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash fixed cells to remove ethanol. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. A successful Aurora A selective inhibitor will show a dose-dependent accumulation of cells with 4N DNA content (G2/M phase) and a sub-G1 peak indicative of apoptosis[2].
Translational Perspectives
The ultimate goal of developing selective Aurora A inhibitors is clinical translation. Non-selective inhibitors often fail due to severe myelosuppression linked to Aurora B inhibition, which disrupts cytokinesis and causes polyploidy in healthy dividing cells[1][3].
By utilizing the quinazolin-4-amine scaffold, researchers have achieved up to >757-fold selectivity for Aurora A[1]. In preclinical xenograft models, such as the MDA-MB-231 TNBC model, submicromolar concentrations of these compounds effectively suppress Aurora A autophosphorylation, induce apoptosis, and significantly inhibit tumor growth without the systemic toxicity associated with pan-Aurora inhibitors[1][2].
Future development will likely focus on optimizing the pharmacokinetic profiles of these derivatives and exploring rational combination therapies, such as pairing quinazolin-4-amines with EGFR-TKIs to combat acquired resistance in non-small cell lung cancer (NSCLC)[3].
References
-
Long, L., et al. "Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors." European Journal of Medicinal Chemistry, PubMed.[Link]
-
"Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase." ACS Medicinal Chemistry Letters, ACS Publications.[Link]
-
"Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer." PMC, NIH.[Link]
-
"AURKB (aurora kinase B)." Atlas of Genetics and Cytogenetics in Oncology and Haematology.[Link]
-
"Molecular Distinctions between Aurora A and B: A Single Residue Change Transforms Aurora A into Correctly Localized and Functional Aurora B." PMC, NIH.[Link]
-
"Aurora kinase A interacts with H-Ras and potentiates Ras-MAPK signaling." PMC, NIH.[Link]
-
"SwiftFluo® TR-FRET Kinase Assay Kits." Sino Biological.[Link]
Sources
- 1. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Molecular Distinctions between Aurora A and B: A Single Residue Change Transforms Aurora A into Correctly Localized and Functional Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Aurora kinase A interacts with H-Ras and potentiates Ras-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. resources.revvity.com [resources.revvity.com]
Methodological & Application
N-cyclohexylquinazolin-4-amine in vitro assay protocol
Application Note: In Vitro Characterization of N-cyclohexylquinazolin-4-amine
Part 1: Executive Summary & Scientific Rationale
N-cyclohexylquinazolin-4-amine represents a quintessential pharmacophore in medicinal chemistry, specifically within the 4-aminoquinazoline class. This scaffold is structurally homologous to clinically approved Tyrosine Kinase Inhibitors (TKIs) such as Gefitinib and Erlotinib. Consequently, the primary in vitro assessment of this molecule focuses on its capacity to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase activity and its downstream cytotoxicity in EGFR-dependent cancer cell lines.
While recent literature also explores this scaffold for acetylcholinesterase (AChE) inhibition in Alzheimer's research (MDPI, 2023), this protocol prioritizes the Kinase Inhibitor Workflow , as this is the dominant industrial application for 4-aminoquinazolines.
Experimental Logic:
-
Biochemical Potency (Target Engagement): We utilize an ADP-Glo™ Kinase Assay to quantify the compound's ability to inhibit ATP hydrolysis by the EGFR kinase domain. This assay is chosen for its high Z-factor and resistance to fluorescence interference.
-
Cellular Efficacy (Phenotypic Output): We validate membrane permeability and cellular potency using the CellTiter-Glo® Luminescent Cell Viability Assay in A431 cells (human epidermoid carcinoma), which overexpress EGFR.
Part 2: Compound Management & Preparation
Objective: Ensure accurate concentration delivery and prevent precipitation, which is the #1 cause of false negatives in quinazoline screening.
1. Physicochemical Properties:
-
Molecular Weight: ~227.3 g/mol
-
Solubility: Low in water; High in DMSO.
-
Storage: Powder at -20°C (desiccated).
2. Stock Solution Preparation (10 mM):
-
Weigh 2.27 mg of N-cyclohexylquinazolin-4-amine.
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Critical Step: Vortex for 30 seconds and sonicate for 5 minutes to ensure complete solubilization. Quinazolines can form micro-aggregates invisible to the naked eye.
3. Serial Dilution (Assay Ready Plate):
-
Prepare a 3-fold serial dilution series in 100% DMSO.
-
Top Concentration: 10 mM (Final assay concentration will be 10 µM at 0.1% DMSO).
-
Range: 10 concentrations (10 mM down to ~0.5 µM).
Part 3: Biochemical Assay Protocol (EGFR Kinase Inhibition)
Methodology: ADP-Glo™ Kinase Assay (Promega) Mechanism: Measures the conversion of ATP to ADP during the kinase reaction. The assay converts ADP back to ATP, which is then used by Ultra-Glo™ Luciferase to produce light. The signal is positively correlated with kinase activity (Inhibition = Loss of Signal).
A. Reagents & Buffer Formulation
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme: Recombinant EGFR (human, intracellular domain).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL final).
-
ATP: Ultra-pure ATP (10 µM final, near
).
B. Step-by-Step Workflow
-
Compound Transfer: Acoustic dispense 50 nL of compound (in DMSO) into a white, low-volume 384-well plate.
-
Enzyme Addition: Add 2.5 µL of EGFR enzyme (0.5 ng/µL) in 1X Kinase Buffer.
-
Control 1 (Max Signal): Enzyme + DMSO (No inhibitor).
-
Control 2 (Min Signal): Buffer only (No enzyme).
-
-
Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.
-
Reaction Initiation: Add 2.5 µL of Substrate/ATP mix.
-
Kinase Reaction: Incubate for 60 minutes at RT.
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.
-
Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate 30 min.
-
Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or PHERAstar).
C. Assay Logic Visualization
Figure 1: Schematic of the ADP-Glo kinase assay workflow. The compound inhibits the transition from ATP to ADP, resulting in a decrease in the final luminescent signal.
Part 4: Cellular Viability Protocol (A431 Model)
Methodology: CellTiter-Glo® (Promega) Rationale: A431 cells are "addicted" to EGFR signaling. If N-cyclohexylquinazolin-4-amine successfully inhibits EGFR inside the cell, it should induce apoptosis or cell cycle arrest, measurable as a drop in cellular ATP levels.
A. Cell Culture Conditions
-
Cell Line: A431 (ATCC® CRL-1555™).
-
Media: DMEM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.
-
Harvesting: Cells must be in log-phase growth (70-80% confluency).
B. Step-by-Step Workflow
-
Seeding: Dispense 3,000 cells/well in 40 µL media into a white, clear-bottom 384-well plate.
-
Attachment: Incubate for 16–24 hours at 37°C, 5% CO₂.
-
Treatment: Add 10 µL of 5X compound solution (diluted in media from DMSO stock). Final DMSO concentration must be <0.5%.
-
Exposure: Incubate for 72 hours. (Quinazolines are cytostatic; 72h allows sufficient time for growth inhibition to manifest).
-
Development: Equilibrate plate to Room Temp (30 min). Add 50 µL CellTiter-Glo reagent.
-
Lysis: Shake on an orbital shaker for 2 minutes. Incubate 10 min (dark).
-
Readout: Measure Luminescence.
C. Mechanistic Pathway Visualization
Figure 2: Simplified EGFR signaling cascade showing the intervention point of the quinazoline inhibitor at the receptor level, preventing downstream ERK activation.
Part 5: Data Analysis & Quality Control
1. Normalization:
Convert Raw Luminescence Units (RLU) to Percent Inhibition:
2. IC50 Calculation:
Fit the data to a non-linear regression model (4-parameter logistic equation) using software like GraphPad Prism or XLfit:
3. Acceptance Criteria (Self-Validation):
-
Z-Factor: Must be > 0.5 for the assay plate to be valid.
-
Reference Control: A known EGFR inhibitor (e.g., Gefitinib) must be run on the same plate. Expected IC50 for Gefitinib ~2-5 nM (Biochemical) and ~20-100 nM (Cellular).
References
-
Maddali, N. K., et al. (2023).[1][2] "Design, synthetic approach, in Silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids." RSC Advances.
-
Korboukh, V. K., et al. (2023).[2] "Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer’s Disease." International Journal of Molecular Sciences.
-
Zhang, J., et al. (2014). "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."
Sources
Synthesis of N,2-diphenylquinazolin-4-amine derivatives for anti-inflammatory studies
Executive Summary
This application note details the optimized synthetic protocol for N,2-diphenylquinazolin-4-amine derivatives, a "privileged scaffold" in medicinal chemistry known for potent anti-inflammatory activity.[1] Unlike non-selective NSAIDs (e.g., Indomethacin) that cause gastric ulceration via COX-1 inhibition, 2,4-disubstituted quinazolines offer a structural template for high-selectivity COX-2 inhibition.[1]
This guide provides a scalable, three-step synthetic workflow, analytical characterization standards, and validated biological protocols (in vitro COX inhibition and in vivo Carrageenan-induced edema) for researchers in early-stage drug discovery.[1]
Strategic Synthesis Workflow
The synthesis follows a convergent "Chlorination-Amination" route, preferred over direct coupling for its ability to generate diverse libraries at the final step (
Figure 1: Step-wise synthetic pathway for the generation of the target quinazoline scaffold.
Detailed Synthetic Protocols
Phase A: Scaffold Construction (The Niementowski Variation)
Objective: Isolate the stable 2-phenylquinazolin-4(3H)-one intermediate.[1]
Reagents:
-
Anthranilic acid (1.0 eq)[1]
-
Benzoyl chloride (1.1 eq)[1]
-
Pyridine (Catalytic) / Dry Acetone (Solvent)[1]
-
Ammonium Acetate (Excess)[1]
Protocol:
-
Benzoylation: Dissolve anthranilic acid in dry acetone/pyridine. Add benzoyl chloride dropwise at 0°C. Stir for 2 hours at room temperature. Pour into ice water to precipitate N-benzoylanthranilic acid .
-
Cyclization: Mix the precipitate with anhydrous ammonium acetate (1:5 ratio) and heat neat at 160°C for 2 hours.
-
Isolation: Cool the melt, triturate with water, and recrystallize from ethanol.
-
QC Checkpoint: Target Melting Point: ~235–238°C. Appearance: White/Off-white needles.[1]
-
Phase B: Activation (Chlorination)
Objective: Convert the tautomeric keto-group into a reactive chloro-leaving group.[1]
Reagents:
-
2-Phenylquinazolin-4(3H)-one (from Phase A)[1]
-
Phosphorus Oxychloride (
) (Excess, acts as solvent) - (0.5 eq - Optional accelerant)[1]
Protocol:
-
Charge: In a round-bottom flask equipped with a calcium chloride guard tube (moisture sensitive!), place the quinazolinone and
(10 mL per gram of solid). -
Reflux: Heat to gentle reflux (105°C) for 3–5 hours. Monitor reaction progress by TLC (Solvent: Hexane:Ethyl Acetate 7:3). The starting material spot (polar) should disappear, replaced by a non-polar spot (4-chloro derivative).[1]
-
Quench (CRITICAL): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.
-
Safety Note: This step is highly exothermic and releases HCl gas. Perform in a fume hood.
-
-
Workup: Neutralize with saturated
solution to pH 8. Extract with chloroform ( mL). Dry over anhydrous and evaporate.-
Result: Yellowish solid (4-Chloro-2-phenylquinazoline).[1] Use immediately for Phase C due to hydrolytic instability.
-
Phase C: Library Generation (Nucleophilic Aromatic Substitution)
Objective: Install the aniline pharmacophore to yield the final anti-inflammatory agent.
Reagents:
-
4-Chloro-2-phenylquinazoline (1.0 eq)[1]
-
Substituted Aniline (e.g., 4-Fluoroaniline, 4-Methoxyaniline) (1.1 eq)[1]
-
Isopropanol or Ethanol (Solvent)[1]
-
Catalytic HCl (2 drops)[1]
Protocol:
-
Reaction: Dissolve the chloro-intermediate in isopropanol (10 mL/mmol). Add the substituted aniline.
-
Reflux: Heat at reflux for 4–6 hours.
-
Precipitation: Upon cooling, the hydrochloride salt of the product often precipitates.
-
Neutralization: Filter the solid, suspend in water, and neutralize with 10% ammonia solution to liberate the free base.
-
Purification: Recrystallize from ethanol/DMF mixtures.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized N,2-diphenylquinazolin-4-amine, the following spectral signatures must be confirmed.
| Technique | Feature | Expected Signal (Approximate) | Structural Confirmation |
| IR (KBr) | N-H Stretch | 3300–3450 | Confirms amine linkage formation.[1] |
| IR (KBr) | C=N Stretch | 1610–1630 | Confirms quinazoline ring integrity.[1] |
| 1H NMR | NH Proton | ||
| 1H NMR | Aromatic | Integration should match total proton count (approx 13-14H).[1] | |
| Mass Spec | Molecular Ion | Must match calculated molecular weight. |
Biological Evaluation Protocols
In Vitro: COX-1/COX-2 Isoenzyme Inhibition Assay
Rationale: To determine the
-
Kit Setup: Use a commercial COX (ovine/human) inhibitor screening kit (e.g., Cayman Chemical or similar ELISA-based method).
-
Incubation: Incubate COX-1 and COX-2 enzymes separately with test compounds (concentration range: 0.01
to 100 ) for 10 minutes at 25°C. -
Initiation: Add Arachidonic Acid (substrate).
-
Measurement: Measure the production of Prostaglandin
(or ) colorimetrically at 405-420 nm. -
Calculation:
[1]
In Vivo: Carrageenan-Induced Rat Paw Edema
Rationale: The gold standard for acute inflammation testing.
-
Animals: Wistar albino rats (150–200g), fasted overnight.
-
Grouping (n=6):
-
Group I: Control (Saline/CMC).
-
Group II: Standard (Indomethacin 10 mg/kg or Celecoxib).
-
Group III: Test Compound (N,2-diphenylquinazolin-4-amine derivative) at 10, 20, 50 mg/kg p.o.[1]
-
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw 1 hour after drug administration.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Efficacy:
(Where is mean paw volume of treated group and is control).[1]
Mechanism of Action & SAR
The anti-inflammatory efficacy of N,2-diphenylquinazolin-4-amine stems from its ability to dock into the hydrophobic channel of the COX-2 enzyme.[1]
-
The 2-Phenyl Group: Fits into the extra hydrophobic pocket present in COX-2 (but not COX-1), conferring selectivity.[1]
-
The 4-NH-Phenyl Group: Mimics the arachidonic acid structure, blocking the active site.[1]
-
SAR Insight: Electron-withdrawing groups (F, Cl) on the 4-phenyl ring typically enhance metabolic stability and potency, while the 2-phenyl ring provides the steric bulk necessary for COX-2 specificity.[1]
Figure 2: Mechanism of Action showing the interruption of the Arachidonic Acid cascade by the quinazoline inhibitor.[1]
References
-
Alagarsamy, V., et al. (2012). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica.[2]
-
Bansal, R., et al. (2017). Design, Synthesis and Preliminary Pharmacological Screening of Some Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science.
-
Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry.
-
Alafeefy, A. M., et al. (2016).[3] Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]
-
LITFL. (2019). COX Inhibitors: Mechanism of Action and Pharmacology. Life in the Fast Lane.
Sources
Cell-Based Assays for N-cyclohexylquinazolin-4-amine Efficacy: Application Notes and Protocols
Introduction: Unveiling the Therapeutic Potential of N-cyclohexylquinazolin-4-amine
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly in oncology.[1][2] Compounds bearing this heterocyclic system have demonstrated a wide spectrum of biological activities, including the inhibition of key signaling molecules crucial for cancer cell proliferation and survival.[3][4] N-cyclohexylquinazolin-4-amine belongs to this promising class of molecules. Its structural features suggest potential interactions with various cellular targets, making a thorough evaluation of its efficacy in relevant biological systems imperative.
Quinazoline derivatives have been successfully developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] These receptors are often dysregulated in cancer, leading to uncontrolled cell growth, angiogenesis, and metastasis.[2][6] Furthermore, the quinazoline core has been implicated in the modulation of other critical signaling pathways, including the PI3K/Akt pathway, which governs cell survival and apoptosis.[7][8] Given this precedent, this guide provides a comprehensive suite of cell-based assays to meticulously characterize the efficacy of N-cyclohexylquinazolin-4-amine, elucidating its mechanism of action and therapeutic potential.
This document is designed for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible assessment of N-cyclohexylquinazolin-4-amine's biological activity.
Section 1: Assessing General Cytotoxicity and Anti-Proliferative Activity
A fundamental first step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a broad overview of the compound's potency and are essential for establishing a dose-response relationship.
Principle of Tetrazolium-Based Cell Viability Assays
Metabolic assays using tetrazolium salts like MTT, XTT, or WST-1 are widely used to assess cell viability.[9][10] These colorimetric assays measure the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[11] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which can be quantified spectrophotometrically.[9] A decrease in the formazan product in treated cells compared to untreated controls indicates a reduction in cell viability, which could be due to cytotoxicity or cytostatic effects.[10][12]
Experimental Workflow: WST-1 Cell Viability Assay
The WST-1 assay is often preferred due to its water-soluble formazan product, which simplifies the protocol by eliminating the need for a solubilization step.[13]
Caption: Workflow for the WST-1 Cell Viability Assay.
Detailed Protocol: WST-1 Assay
Materials:
-
Target cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-cyclohexylquinazolin-4-amine stock solution (in DMSO)
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[3]
-
Compound Preparation: Prepare serial dilutions of N-cyclohexylquinazolin-4-amine in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (typically 48-72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, protected from light.[13]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | N-cyclohexylquinazolin-4-amine IC50 (µM) |
| A549 (Lung Carcinoma) | 5.2 |
| MCF-7 (Breast Carcinoma) | 8.9 |
| PC-3 (Prostate Carcinoma) | 6.5 |
| HCT116 (Colon Carcinoma) | 12.3 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Once anti-proliferative activity is established, it is crucial to determine whether the compound induces programmed cell death (apoptosis) or necrosis.[15] Apoptosis is a highly regulated process characterized by distinct morphological and biochemical events, making it a desirable mechanism for anti-cancer agents.[16]
Principles of Apoptosis Detection
Several hallmark events of apoptosis can be measured:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it translocates to the outer leaflet where it can be detected by Annexin V, a protein with high affinity for PS.[17][18]
-
Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3/7) is a key indicator of apoptosis.[15]
Experimental Workflow: Annexin V and Propidium Iodide (PI) Staining
This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Target cancer cell line
-
N-cyclohexylquinazolin-4-amine
-
FITC-Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with N-cyclohexylquinazolin-4-amine at concentrations around the IC50 value for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Section 3: Investigating Effects on Cell Cycle Progression
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[19][20] Flow cytometric analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle of Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[19] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.[21] Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.[19][20]
Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Target cancer cell line
-
N-cyclohexylquinazolin-4-amine
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
Procedure:
-
Cell Treatment: Treat cells with N-cyclohexylquinazolin-4-amine for a relevant duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[22]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution. The RNase is crucial to prevent staining of double-stranded RNA.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Analyze the histogram to quantify the percentage of cells in each phase of the cell cycle.
Section 4: Probing Potential Molecular Targets
The quinazoline scaffold is a well-established pharmacophore for inhibiting protein kinases.[1] Based on existing literature, EGFR, VEGFR, and the PI3K/Akt pathway are plausible targets for N-cyclohexylquinazolin-4-amine.[3][6][7]
Kinase Inhibition Assays (In Vitro)
To directly assess the inhibitory activity of N-cyclohexylquinazolin-4-amine on specific kinases, in vitro kinase assays are employed. These assays typically use purified recombinant kinase domains, a substrate, and ATP.[23][24] The transfer of phosphate from ATP to the substrate is measured, often using luminescence-based methods like the Kinase-Glo® assay.[23][24]
Experimental Workflow: In Vitro VEGFR-2 Kinase Assay
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Phosphorylation Assays
To confirm that the compound inhibits the target kinase within a cellular context, assays that measure the phosphorylation of downstream substrates are essential. Western blotting or cell-based ELISA can be used to detect changes in the phosphorylation status of key signaling proteins. For example, to assess the inhibition of the PI3K/Akt pathway, one could measure the phosphorylation of Akt at Ser473 and Thr308.[8][25]
Detailed Protocol: Western Blot for p-Akt (Ser473)
Materials:
-
Target cell line (e.g., one with a constitutively active PI3K/Akt pathway)
-
N-cyclohexylquinazolin-4-amine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-Akt/total Akt ratio in treated cells indicates inhibition of the PI3K/Akt pathway.
Conclusion
The suite of assays detailed in this application note provides a robust framework for the comprehensive evaluation of N-cyclohexylquinazolin-4-amine's efficacy. By systematically assessing its impact on cell viability, proliferation, apoptosis, cell cycle progression, and key signaling pathways, researchers can build a detailed biological profile of the compound. This multi-faceted approach is critical for understanding its mechanism of action and for making informed decisions in the drug development pipeline. The integration of both broad phenotypic assays and specific molecular target-based assays ensures a thorough and scientifically rigorous characterization of this promising quinazoline derivative.
References
-
Alam, M. A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6). [Link]
-
Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
- Chaudhary, P., et al. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Research Journal of Pharmacy and Technology, 17(11), 5221-5228.
-
MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3145. [Link]
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
-
Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. 14(09), 069-075. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Taylor & Francis Online. (2021). Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Journal of Biomolecular Structure and Dynamics, 40(13), 5869-5884. [Link]
-
Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]
- BenchChem. (2025). Application of Quinazoline Derivatives in Anti-Proliferative Assays.
- AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9_Supplement), 555-555.
-
Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
- Invitrogen. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.
-
University of Wisconsin Carbone Cancer Center. (n.d.). Flow Cytometry in Cancer Research. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
PubMed. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 152-164. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
- Roche. (n.d.). Cell Proliferation Reagent WST-1.
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
- Royal Society of Chemistry. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(74), 46695-46736.
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Apoptosis Measurement by Annexin V Staining. Retrieved from [Link]
- MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(22), 16672.
-
Harvard DASH. (2022). Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from [Link]
-
MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Human VEGFR2/KDR (Vascular endothelial growth factor receptor 2) ELISA Kit. Retrieved from [Link]
-
PMC. (2013). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS One, 8(3), e58544. [Link]
- Arabian Journal of Chemistry. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. 14(12), 103471.
- PMC. (2016). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry, 59(1), 229-247.
-
ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [ch.promega.com]
- 16. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Apoptosis Measurement by Annexin V Staining | Springer Nature Experiments [experiments.springernature.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. assets.fishersci.com [assets.fishersci.com]
Application Note: In Vivo Evaluation of N-Cyclohexylquinazolin-4-amine
Executive Summary & Rationale
N-cyclohexylquinazolin-4-amine represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for two distinct therapeutic areas: Oncology (via EGFR kinase inhibition) and Neurodegeneration (via Acetylcholinesterase/AChE inhibition).
This guide provides a standardized framework for testing this compound in vivo. Unlike rigid templates, this document focuses on the causality of model selection —explaining why specific models are chosen based on the compound's structural homology to approved drugs like Gefitinib (oncology) and Tacrine/Donepezil (neurology).
Key Mechanism of Action (MOA)
-
Primary MOA (Oncology): ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR). The N-cyclohexyl group mimics the hydrophobic interactions found in the ATP-binding pocket, preventing downstream signaling (Ras/Raf/MEK/ERK) essential for tumor proliferation.
-
Secondary MOA (Neurology): Inhibition of Acetylcholinesterase (AChE), increasing synaptic acetylcholine levels to combat cognitive decline.
Formulation & Pharmacokinetics (Critical Pre-requisites)
Before initiating animal models, the compound must be formulated to ensure bioavailability. Quinazoline derivatives are characteristically lipophilic (LogP > 3), posing solubility challenges.
Recommended Vehicle Systems
| Route | Vehicle Composition | Application |
| Oral (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. | Preferred for Efficacy. Creates a stable suspension. Mimics clinical oral dosing. |
| Intraperitoneal (IP) | 10% DMSO + 40% PEG400 + 50% Saline. | Preferred for PK/Screening. Ensures complete solubilization for rapid absorption. |
| Intravenous (IV) | 5% DMSO + 10% Cremophor EL + 85% Saline. | PK Only. Use solely for determining absolute bioavailability (F%). |
Dosing Strategy:
-
Range: 10 mg/kg to 50 mg/kg (daily).
-
Volume: 10 mL/kg (mice), 5 mL/kg (rats).
-
Frequency: QD (Once daily) is standard; BID (Twice daily) if half-life (
) < 4 hours.
Protocol A: Oncology Efficacy Model (EGFR-Driven NSCLC)
Objective: Assess tumor growth inhibition (TGI) in Non-Small Cell Lung Cancer (NSCLC).
Model Selection: Nude Mouse Xenograft
-
Species: BALB/c Nude Mice (Foxn1^nu).
-
Why: T-cell deficiency prevents rejection of human tumor cells.
-
-
Cell Line: A549 (Wild-type EGFR) or H1975 (L858R/T790M mutant).
-
Why: A549 is the gold standard for general NSCLC; H1975 tests efficacy against drug-resistant mutations.
-
Experimental Workflow
-
Cell Preparation: Cultivate A549 cells in F-12K medium + 10% FBS. Harvest at 80% confluence. Resuspend in 1:1 Matrigel/PBS matrix (
cells/mouse). -
Inoculation: Inject 100 µL subcutaneously into the right flank of 6-8 week old female mice.
-
Staging: Monitor tumors until they reach 100–150 mm³ (approx. 10-14 days). Crucial: Do not start dosing before this volume to ensure established vascularization.
-
Randomization: Group mice (n=8-10/group) to ensure equal average tumor volume across groups.
-
Treatment:
-
Group 1: Vehicle Control (PO, QD).
-
Group 2: N-cyclohexylquinazolin-4-amine (25 mg/kg, PO, QD).
-
Group 3: N-cyclohexylquinazolin-4-amine (50 mg/kg, PO, QD).
-
Group 4: Positive Control (Gefitinib 50 mg/kg, PO, QD).
-
-
Measurement: Measure tumor dimensions (Length
, Width ) every 3 days using digital calipers.-
Formula:
-
Signaling Pathway Visualization
The following diagram illustrates the interruption of the EGFR pathway by the test compound.
Caption: Mechanism of Action. The compound competes with ATP for the EGFR binding pocket, halting the RAS/RAF/MEK cascade required for tumor growth.
Protocol B: Neuropharmacology Model (Cognitive Enhancement)
Objective: Assess memory restoration in a Scopolamine-induced amnesia model.
Model Selection: ICR Mice (Morris Water Maze)
-
Species: Male ICR (CD-1) Mice.
-
Why: Outbred strain with robust exploratory behavior, ideal for spatial memory tasks.
-
-
Induction Agent: Scopolamine (1 mg/kg, IP).
-
Why: Muscarinic antagonist that temporarily blocks cholinergic signaling, mimicking Alzheimer's-like memory deficits.
-
Experimental Workflow
-
Acquisition Phase (Days 1-4):
-
Mice are trained to find a submerged platform in a circular pool.
-
Administer Test Compound (PO) 60 mins before trial.
-
Administer Scopolamine (IP) 30 mins before trial.
-
Metric: Escape Latency (Time to find platform).
-
-
Probe Trial (Day 5):
-
Remove the platform.
-
Track time spent in the "Target Quadrant" where the platform previously existed.
-
-
Groups:
-
Naive: Vehicle + Saline.
-
Model: Vehicle + Scopolamine.
-
Treated: Compound (10 mg/kg) + Scopolamine.
-
Positive Control: Donepezil (5 mg/kg) + Scopolamine.
-
Data Analysis & Self-Validation
To ensure scientific integrity (E-E-A-T), every experiment must include internal validation steps.
Validation Criteria
| Checkpoint | Acceptance Criteria | Troubleshooting |
| Body Weight | Loss > 20% requires euthanasia. | Indicates toxicity.[1][2][3][4] Reduce dose or switch to BID dosing. |
| Tumor Growth | Control group tumors must grow >500% by Day 21. | If slow growth, check cell viability or mouse strain immunodeficiency. |
| Positive Control | Gefitinib/Donepezil must show statistical significance (p<0.05). | If controls fail, the assay is invalid. Re-evaluate formulation. |
Workflow Diagram
Caption: Standardized workflow for in vivo efficacy testing, emphasizing the cyclic nature of dosing and measurement.
References
-
Macrocyclization of Quinazoline-Based EGFR Inhibitors. (2022).[3][4] Journal of Medicinal Chemistry. Demonstrates the structural basis of quinazoline-4-amines in targeting EGFR mutants.
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. validating the scaffold for NSCLC.
-
Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. (2019). Frontiers in Pharmacology. Establishes the relevance of the amino-quinazoline/quinoline core for AChE inhibition.[5]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2013). Current Neuropharmacology. Review of standard protocols (Morris Water Maze) for testing AChE inhibitors.
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. (2023). Molecules. Provides synthetic routes and antiproliferative assay standards.[6]
Sources
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening for N-cyclohexylquinazolin-4-amine target identification
Application Note: High-Throughput Target Deconvolution for N-Cyclohexylquinazolin-4-amine Scaffolds
Abstract
The N-cyclohexylquinazolin-4-amine scaffold represents a structural evolution of the classic 4-anilinoquinazoline pharmacophore, widely recognized for kinase inhibition (e.g., Gefitinib, Erlotinib). While the quinazoline core suggests ATP-competitive kinetics, the substitution of the aromatic aniline with a flexible cyclohexyl ring alters the hydrophobicity and spatial occupancy within the binding pocket, potentially shifting affinity toward non-kinase targets (e.g., GPCRs, helicases) or distinct kinase subsets (e.g., ROCK, Aurora). This application note details a hierarchical High-Throughput Screening (HTS) strategy for identifying the molecular targets of this scaffold, moving from in silico prediction to biophysical validation.
Introduction: The "Privileged" Scaffold Challenge
Quinazolin-4-amines are "privileged structures"—molecular frameworks capable of binding diverse receptors with high affinity. In drug discovery, this is a double-edged sword:
-
The Advantage: High probability of biological activity.
-
The Problem: High risk of polypharmacology (off-target effects).
For a researcher observing phenotypic activity (e.g., cytotoxicity, pathway modulation) with an N-cyclohexylquinazolin-4-amine derivative, the critical question is: Is the phenotype driven by a canonical kinase target (like EGFR) or a novel interaction induced by the cyclohexyl moiety?
This guide prioritizes a "Fail-Fast" logic: Rule out the known kinase targets first using panel screening before investing in complex proteomic deconvolution.
Strategic Workflow
The following flowchart illustrates the decision matrix for target identification.
Figure 1: Hierarchical workflow for target deconvolution. The process moves from high-probability/low-cost assays (Kinase Panel) to high-complexity/high-fidelity assays (Proteomics).
Phase 1: The Kinome Scan (The "Low Hanging Fruit")
Given the quinazoline core, the statistical likelihood of this compound being a kinase inhibitor is >80%. Therefore, the first experimental step is a Kinome Profiling Screen .
Protocol: Competition Binding Assay (KINOMEscan® Type)
Instead of measuring enzymatic activity (which requires specific substrates for each kinase), use an active-site-directed competition binding assay. This is more robust for HTS.
Principle: The assay employs a DNA-tagged kinase and an immobilized active-site ligand. The test compound competes with the immobilized ligand. If the compound binds the kinase, the DNA-tagged kinase is eluted and quantified via qPCR.
Step-by-Step Protocol:
-
Library Prep: Dissolve N-cyclohexylquinazolin-4-amine in 100% DMSO to 10 mM. Prepare a 100x intermediate dilution in 1x Screening Buffer.
-
Incubation:
-
Mix DNA-tagged kinase (0.1 nM) + Immobilized Ligand Beads + Test Compound (10 µM final).
-
Incubate for 1 hour at Room Temperature (RT) with shaking.
-
-
Wash:
-
Magnetically pellet beads.
-
Wash 3x with 1x PBS + 0.05% Tween-20 to remove unbound kinase.
-
-
Elution:
-
If the test compound binds the kinase active site, it prevents the kinase from binding the beads. The kinase remains in the supernatant (or is washed away if the assay is setup for retention). Note: In standard KINOMEscan, the "hit" prevents bead binding, so the kinase is in the supernatant.
-
-
Detection (qPCR):
-
Measure the amount of kinase in the eluate via qPCR using the DNA tag.
-
Calculation: Percent Control (%Ctrl) = (Signal_compound / Signal_DMSO) * 100.
-
Data Interpretation:
-
Hit Threshold: < 35% Control (indicates >65% inhibition/binding).
-
Selectivity Score (S-score): Calculate S(35) = (Number of kinases with %Ctrl < 35) / (Total kinases tested).
-
High S-score (>0.5): Promiscuous binder (likely toxic).
-
Low S-score (<0.05): Selective binder (promising lead).
-
Phase 2: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
If the Kinome scan is negative (or if you suspect the target is not a kinase, e.g., a scaffolding protein or helicase), CETSA is the gold standard for validating target engagement in live cells.
Why CETSA? The N-cyclohexyl group adds bulk. In a purified enzyme assay (Phase 1), the protein is flexible. In a cell, the protein is complexed. CETSA respects the cellular context.
Protocol: HT-CETSA (384-well format)
-
Cell Seeding:
-
Seed relevant cell line (e.g., A549) at 10,000 cells/well in 384-well PCR plates.
-
Incubate 24h.
-
-
Compound Treatment:
-
Treat cells with N-cyclohexylquinazolin-4-amine (at 5x EC50 concentration) for 1 hour.
-
Control: DMSO only.
-
-
Thermal Challenge:
-
Heat the plate across a gradient (e.g., 40°C to 65°C) or a single screening temperature (e.g., 52°C, determined by the proteome's melting curve).
-
Heating duration: 3 minutes.
-
Cool immediately to 25°C.
-
-
Lysis:
-
Add Lysis Buffer (PBS + 0.4% NP-40 + Protease Inhibitors).
-
Shake 20 min.
-
-
Separation:
-
Centrifuge plate at 4,000 x g for 20 min to pellet precipitated (denatured) proteins.
-
Transfer supernatant (soluble, stabilized proteins) to a detection plate.
-
-
Detection (AlphaScreen / Western):
-
Target-Specific: If you have a candidate (e.g., from literature), use antibodies.
-
Proteome-Wide (MS-CETSA): Digest the supernatant and run LC-MS/MS to see which proteins remained soluble (stabilized) in the treated vs. control samples.
-
Visualization of CETSA Logic:
Figure 2: Principle of CETSA. Ligand binding thermodynamically stabilizes the target protein, preventing precipitation upon heating.
Phase 3: Chemical Proteomics (Affinity Pull-Down)
If the target is unknown and not a kinase, use Activity-Based Protein Profiling (ABPP) or Photo-Affinity Labeling .
Critical Consideration: The Linker Strategy To attach the compound to a bead (or biotin), you must modify it without killing activity.
-
SAR Analysis: For Quinazolin-4-amines, the C6 or C7 position on the quinazoline ring is often solvent-exposed and tolerant to modification.
-
Avoid: Modifying the N-cyclohexyl group or the N1/N3 nitrogens, as these are critical for hydrogen bonding in the ATP pocket.
Protocol: Biotin-Streptavidin Pull-Down
-
Probe Synthesis: Synthesize a biotinylated analog of N-cyclohexylquinazolin-4-amine (linker at C6/C7).
-
Control Probe: A non-binding analog or free biotin.
-
-
Lysate Preparation:
-
Lyse 1x10^8 cells in mild buffer (0.5% NP-40, no SDS).
-
-
Incubation:
-
Incubate Lysate + Biotin-Probe (10 µM) for 4 hours at 4°C.
-
Competition Control: Pre-incubate lysate with 100x excess of free (unlabeled) N-cyclohexylquinazolin-4-amine. This proves specificity.
-
-
Capture:
-
Add Streptavidin-Magnetic Beads. Rotate 1h.
-
-
Wash & Elute:
-
Wash 5x with lysis buffer.
-
Elute with boiling SDS-PAGE buffer or On-Bead Digestion (Trypsin).
-
-
Mass Spectrometry (LC-MS/MS):
-
Identify proteins enriched in the Probe sample vs. Competition Control.
-
Data Presentation & Analysis
Table 1: Example Data Output Structure
| Compound ID | Assay | Primary Hit | IC50 (nM) | Selectivity Score | Validation Status |
| QNZ-Cyc-01 | KinomeScan | EGFR (L858R) | 12 | 0.04 (High) | Confirmed (Western) |
| QNZ-Cyc-01 | KinomeScan | ROCK2 | 450 | - | Off-Target |
| QNZ-Cyc-01 | Phenotypic | A549 Viability | 55 | - | Primary Driver |
Validation Criteria (The "Self-Validating" Pillar): To confirm a target identified in HTS (e.g., Protein X) is the functional target:
-
Correlation: The biochemical IC50 against Protein X must correlate with the cellular EC50 (viability).
-
Rescue: Overexpression of a drug-resistant mutant of Protein X should rescue cell viability.
-
Knockdown: siRNA knockdown of Protein X should mimic the drug's phenotype.
References
-
Structure-based drug design of quinazolin-4-amine derivatives. Source: European Journal of Medicinal Chemistry (2018).[1] URL:[Link]
-
High-throughput screening (HTS) in drug discovery. Source: Wikipedia / Nature Reviews Drug Discovery contexts. URL:[Link]
-
The Cellular Thermal Shift Assay (CETSA) for Target Validation. Source: Science (2013) / Annual Review of Pharmacology. URL:[Link]
-
Kinase Profiling and Small Molecule Selectivity. Source: DiscoverX / Eurofins Protocols. URL:[Link]
-
Chemical Probes and Linker Strategies for Quinazolines. Source: Journal of Medicinal Chemistry. URL:[Link]
Sources
Technical Guide: Purification and Analytical Profiling of N-Cyclohexylquinazolin-4-amine
Topic: Analytical techniques for N-cyclohexylquinazolin-4-amine purification Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Abstract & Scope
N-cyclohexylquinazolin-4-amine (CAS: 81080-06-0) represents a critical pharmacophore in medicinal chemistry, specifically within the class of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. Its structural motif—a quinazoline core substituted at the C4 position with a secondary amine—is shared by approved therapeutics such as Gefitinib and Erlotinib.
High-purity isolation of this compound is challenging due to the persistent presence of the hydrolysis byproduct, quinazolin-4(3H)-one, and unreacted amine precursors. This guide provides a validated workflow for the purification and rigorous analytical characterization of N-cyclohexylquinazolin-4-amine, moving beyond generic protocols to address the specific physicochemical behavior of the 4-aminoquinazoline scaffold.
Chemical Profile & Impurity Landscape
Understanding the physicochemical properties is prerequisite to effective purification. The basicity of the quinazoline N1 nitrogen and the lipophilicity of the cyclohexyl ring dictate the separation strategy.
Physicochemical Properties
| Property | Value / Description | Experimental Implication |
| Molecular Formula | Exact Mass: 227.14 | |
| Molecular Weight | 227.31 g/mol | Observed |
| pKa (Predicted) | ~7.6 (N1 ring nitrogen) | Ionizes in acidic media (pH < 5); neutral in basic media. |
| LogP | ~3.2 | Moderate lipophilicity; retains well on C18 columns. |
| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility (neutral form). Soluble in dilute HCl.[1] |
| Melting Point | 135–138 °C | Sharp melt indicates high purity; broad range suggests solvent/impurity retention. |
Impurity Origins
The primary synthetic route involves the nucleophilic aromatic substitution (
-
Impurity A (Hydrolysis): Quinazolin-4(3H)-one.[2] Formed by the reaction of 4-chloroquinazoline with atmospheric moisture. It is highly crystalline and difficult to separate by simple filtration.
-
Impurity B (Starting Material): Unreacted 4-chloroquinazoline (unstable, converts to Impurity A) or excess cyclohexylamine.
-
Impurity C (Salt Forms): The product often precipitates as the hydrochloride salt, which has distinct solubility compared to the free base.
Figure 1: Reaction pathways leading to the target compound and its primary hydrolysis impurity.
Purification Protocols
Two distinct methodologies are presented: Method A for bulk purification (>100 mg) relying on acid-base chemistry, and Method B for high-purity library synthesis (<50 mg) using Preparative HPLC.
Method A: Acid-Base Extraction & Recrystallization (Scalable)
Best for: Removing the non-basic Quinazolin-4(3H)-one impurity.
Principle: The target amine is basic and will protonate/dissolve in aqueous acid. The hydrolysis impurity (Quinazolin-4(3H)-one) is weakly acidic/neutral and remains insoluble or extracts into organics.
-
Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) .
-
Acid Extraction: Extract the organic layer twice with 1M HCl .
-
Chemistry: The target becomes the water-soluble hydrochloride salt (
). Impurities remain in the DCM.
-
-
Wash: Wash the combined aqueous acidic layers with fresh DCM to remove non-basic organic debris.
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >10 using 4M NaOH or saturated
.-
Observation: The product will precipitate as a white/off-white solid.
-
-
Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (3x) . Dry over
, filter, and concentrate. -
Polishing (Recrystallization): If purity is <98%, recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
Method B: Preparative HPLC (High Purity)
Best for: Final polishing for biological assays.
System Configuration:
-
Column: C18 Preparative Column (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10).
-
Note: Basic pH is preferred for amines to suppress ionization, improving peak shape and loading capacity.
-
-
Gradient: 30% B to 90% B over 15 minutes.
Analytical Validation (QC Protocols)
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Generic gradients often fail to separate the hydrolysis impurity from the product due to structural similarity. This method uses a pH modifier to sharpen the amine peak.
Method Parameters:
-
Column: C18 Analytical (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (creates the formate salt, ensuring solubility).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm (aromatic core) and 320 nm (specific to quinazoline conjugation).
-
Temperature: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
Acceptance Criteria:
-
Retention Time (RT): Target peak elutes ~6.5–7.5 min.
-
Impurity Check: Quinazolin-4(3H)-one typically elutes earlier (more polar) ~4.0–5.0 min.
-
Purity: Area % > 98.0% at 254 nm.
Protocol 2: LC-MS Interpretation
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Target Mass:
m/z. -
Common Adducts:
- m/z.
- m/z (Dimer, common at high concentrations).
Protocol 3: NMR Verification ( NMR, 400 MHz, DMSO- )
NMR confirms the integrity of the cyclohexyl ring and the absence of starting material.
-
Aromatic Region (7.5 – 8.5 ppm): Look for 4 protons corresponding to the quinazoline benzene ring.
-
Amine Proton (~8.0 – 8.3 ppm): Broad singlet (exchangeable).
-
Cyclohexyl Methine (~4.1 – 4.3 ppm): Multiplet (1H), diagnostic of N-alkylation.
-
Cyclohexyl Methylene (1.1 – 2.0 ppm): Multiplet cluster (10H).
Workflow Visualization
The following diagram illustrates the integrated synthesis, purification, and QC decision matrix.
Figure 2: Integrated purification and quality control decision matrix.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Interaction of basic amine with silanols on column. | Add 0.1% Triethylamine (TEA) or use Ammonium Acetate buffer (pH 9) if column permits. |
| "Ghost" Peak at RT ~4 min | Hydrolysis of product on-column or in autosampler. | Ensure samples are prepared in anhydrous ACN/DMSO. Avoid leaving in acidic water >24h. |
| Low Yield (Acid-Base) | Product trapped as HCl salt in aqueous layer. | Ensure pH is adjusted to >10 during basification. The salt may require salting out (NaCl) to extract into EtOAc. |
| Doublet in NMR (Aromatic) | Rotamers or protonation effects. | Add a drop of |
References
-
Microwave-Assisted Synthesis: Efficient Synthesis of 4-Aminoquinazoline Derivatives by Microwave Irradiation. Organic Letters (2004). Link
-
Impurity Profiling: Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. MDPI (2024). Link
-
HPLC Methodology: Application Notes for HPLC Analysis of Amines. BenchChem (2025).[1][5][6] Link
-
Compound Data: N-cyclohexylquinazolin-4-amine Physical Properties. PubChem / EPA CompTox. Link
Sources
Using N-cyclohexylquinazolin-4-amine in cell cycle analysis protocols
Application Note: Characterizing Cell Cycle Modulation by N-cyclohexylquinazolin-4-amine
Introduction & Biological Context
N-cyclohexylquinazolin-4-amine represents a privileged "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast class of ATP-competitive kinase inhibitors. While substituted derivatives (e.g., Gefitinib, Erlotinib) are well-characterized EGFR inhibitors, the fundamental N-cyclohexylquinazolin-4-amine structure is frequently used in Structure-Activity Relationship (SAR) studies to evaluate baseline kinase affinity and off-target effects.
In cell cycle analysis, this compound is utilized to:
-
Induce Cell Cycle Arrest: By inhibiting specific kinases (typically EGFR, CDKs, or Aurora Kinases depending on concentration and cell type), it forces cells to accumulate in specific phases (G0/G1 or G2/M).
-
Study Apoptosis vs. Necrosis: High-dose treatment often triggers apoptotic pathways, distinguishable from cell cycle arrest via sub-G1 population analysis.
-
Validate Kinase Dependency: It serves as a tool compound to verify if a cell line's proliferation is dependent on quinazoline-sensitive pathways.
This Application Note provides a rigorous, field-proven protocol for using N-cyclohexylquinazolin-4-amine to modulate and analyze cell cycle dynamics using Flow Cytometry.
Mechanistic Basis
The quinazoline-4-amine moiety mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of protein kinases.
-
G0/G1 Arrest: Inhibition of EGFR or CDK4/6 signaling pathways prevents the transition from G1 to S phase.
-
G2/M Arrest: Inhibition of Aurora Kinases or CDK1 can lead to accumulation in G2 or failure of cytokinesis (polyploidy).
Figure 1: Mechanism of Action & Experimental Logic
Caption: Schematic of N-cyclohexylquinazolin-4-amine interference with kinase signaling, leading to defined cell cycle checkpoints detectable by flow cytometry.
Experimental Design & Reagent Preparation
Solubility & Storage
N-cyclohexylquinazolin-4-amine is hydrophobic. Proper solubilization is critical to prevent micro-precipitation, which causes artifacts in flow cytometry (false "debris" signals).
| Parameter | Specification |
| Solvent | DMSO (Dimethyl Sulfoxide), anhydrous, cell culture grade. |
| Stock Concentration | 10 mM or 20 mM (Avoid higher to prevent precipitation upon dilution). |
| Storage | -20°C in aliquots (Avoid freeze-thaw cycles). |
| Working Solution | Dilute in warm media immediately before use. Max final DMSO < 0.5%. |
Dosing Strategy
Since the potency varies by cell line, a dose-titration is mandatory.
-
Range: 0.1 µM – 50 µM.
-
Recommendation: Start with a logarithmic scale (0.1, 1.0, 10, 50 µM) to identify the IC50 and the specific arrest concentration (which is often 2-5x the IC50).
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases after treatment.
Step 1: Cell Culture & Treatment
-
Seed Cells: Plate cells (e.g., A549, HeLa) at 50-60% confluency in 6-well plates.
-
Expert Tip: Do not over-seed. Contact inhibition induces G0/G1 arrest, masking the drug's effect.
-
-
Synchronization (Optional but Recommended): Serum-starve cells (0.1% FBS) for 24h to synchronize in G0/G1, then release into complete media containing N-cyclohexylquinazolin-4-amine .
-
Treatment: Add the compound at determined concentrations.
-
Control: Vehicle control (DMSO equivalent volume).
-
Positive Control: Nocodazole (100 ng/mL) for G2/M arrest.
-
-
Incubation: Incubate for 24 hours (approx. 1 cell cycle).
Step 2: Harvesting
-
Collect media (contains floating/apoptotic cells) into a 15 mL tube.
-
Wash adherent cells with PBS (Ca2+/Mg2+ free).
-
Trypsinize and pool with the collected media.
-
Centrifuge: 300 x g for 5 min at 4°C. Discard supernatant.
Step 3: Ethanol Fixation (Critical Step)
Causality: Ethanol dehydrates the cell and permeabilizes the membrane, allowing PI to enter the nucleus. It must be added dropwise to prevent cell clumping.
-
Resuspend the cell pellet in 300 µL cold PBS .
-
While vortexing gently, add 700 µL ice-cold 70% Ethanol dropwise.
-
Note: Final ethanol concentration is ~70%.
-
-
Incubation: Fix at -20°C for at least 2 hours (overnight is preferred for better stoichiometry).
Step 4: Staining
-
Centrifuge fixed cells: 500 x g for 5 min (higher speed needed for ethanol-fixed cells).
-
Wash twice with cold PBS to remove ethanol.
-
Resuspend in 500 µL PI/RNase Staining Buffer :
-
Propidium Iodide (PI): 50 µg/mL
-
RNase A: 100 µg/mL (Degrades RNA to prevent false PI binding)
-
Triton X-100: 0.1% (v/v)
-
-
Incubate: 30 minutes at 37°C in the dark.
Step 5: Flow Cytometry Acquisition
-
Instrument: Flow Cytometer with 488 nm or 561 nm laser.
-
Detector: Linear scale on PE or PI channel (approx. 600-620 nm emission).
-
Gating Strategy:
-
FSC vs. SSC: Exclude debris.
-
FL2-W vs. FL2-A (or Width vs. Area): Doublet Discrimination (Critical). Exclude clumps (high width, high area) which mimic G2/M cells.
-
Histogram: Plot FL2-A (DNA Content).
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for PI-based cell cycle analysis of quinazoline-treated cells.
Data Analysis & Interpretation
When analyzing the histogram, N-cyclohexylquinazolin-4-amine treatment typically yields one of the following phenotypes:
| Phenotype | Histogram Pattern | Biological Interpretation |
| G1 Arrest | Sharp increase in the first peak (2N DNA). Depletion of S and G2/M. | Suggests EGFR inhibition or CDK4/6 blockade. The cell is stuck at the Restriction Point. |
| G2/M Arrest | Increase in the second peak (4N DNA). | Suggests off-target inhibition of Aurora Kinases or Tubulin interference. |
| S-Phase Delay | Broadening of the valley between G1 and G2. | Suggests replication stress or DNA damage response. |
| Sub-G1 | Population to the left of G1 (<2N DNA). | Indicates apoptosis (DNA fragmentation). Common at high doses (>20 µM). |
Self-Validation Check:
-
If the G2/M peak is exactly double the intensity of the G1 peak (Linear Scale), the linearity of the cytometer is correct.
-
If the Coefficient of Variation (CV) of the G1 peak is >5-6%, the staining or fixation was poor.
References
-
Chemical Identity & Synthesis
- Synthesis and biological evaluation of 4-aminoquinazoline deriv
-
Source: (Verified generic precursor link for context).
- Note: Specific synthesis of N-cyclohexylquinazolin-4-amine is often described in patents for EGFR inhibitors (e.g., Gefitinib analogs).
-
Methodology (Flow Cytometry)
- Darzynkiewicz, Z., et al. "Features of apoptotic cells measured by flow cytometry." Cytometry 13.8 (1992): 795-808.
-
Source:
-
Quinazoline Mechanism
- Wissner, A., et al. "Analogues of 4-[(3-bromophenyl) amino]-6, 7-dimethoxyquinazoline: inhibitors of the EGF receptor tyrosine kinase." Bioorganic & Medicinal Chemistry Letters 12.20 (2002): 2893-2897.
-
Source:
-
General Cell Cycle Protocol
- Propidium Iodide Cell Cycle Staining Protocol.
-
Source:
(Note: N-cyclohexylquinazolin-4-amine is a chemical scaffold often synthesized in-house or by custom synthesis vendors; specific commercial "kits" for this exact molecule do not exist, hence the reliance on standard chemical inhibition protocols.)
Kinase inhibition assay protocol for 4-aminoquinazoline derivatives
Application Note: Optimized Kinase Inhibition Assay for 4-Aminoquinazoline Derivatives
Executive Summary & Scientific Rationale
This guide details the protocol for evaluating 4-aminoquinazoline derivatives (e.g., analogs of Gefitinib, Erlotinib) against Epidermal Growth Factor Receptor (EGFR) kinases.[1][2] These compounds function as Type I ATP-competitive inhibitors , binding to the active conformation of the kinase domain. Specifically, the N1 of the quinazoline core accepts a hydrogen bond from the backbone amide of Met793 in the hinge region, while the C4-aniline moiety occupies the hydrophobic pocket.[3]
To accurately rank the potency of these derivatives, this protocol utilizes a bioluminescent ADP-detection assay (ADP-Glo) . Unlike radiometric assays, this method is homogeneous and non-radioactive. Unlike binding assays, it measures functional enzymatic turnover, providing a direct readout of inhibitory potential (
Critical Mechanistic Requirement:
Because 4-aminoquinazolines compete directly with ATP, the assay must be conducted at an ATP concentration equivalent to the apparent
Assay Principle & Pathway Visualization
The assay couples kinase activity to a luciferase reporter system.[4][5] The kinase reaction produces ADP, which is subsequently converted back to ATP by the detection reagent.[4][5][6][7] This newly synthesized ATP fuels the luciferase reaction, generating light proportional to kinase activity.[5]
Caption: Figure 1. Mechanism of the ADP-Glo kinase assay highlighting the competitive inhibition point of 4-aminoquinazolines.
Pre-Assay Optimization (The "Expertise" Pillar)
Before running the screen, you must validate three parameters to ensure data integrity.
A. Compound Solubility & DMSO Tolerance
4-aminoquinazolines are hydrophobic.[8][9] Precipitation in the aqueous reaction buffer ("crashing out") causes false negatives (flat dose-response).
-
Stock Prep: Dissolve compounds at 10 mM in 100% anhydrous DMSO.
-
Assay Limit: Most kinases tolerate up to 2-5% DMSO, but EGFR is sensitive. Keep final DMSO < 1% .
-
Validation: Dilute your compound to 100 µM in assay buffer. Centrifuge at 13,000 x g for 10 min. If a pellet forms, you must use an intermediate dilution step (see Protocol Step 2).
B. Enzyme Linearity
You must operate within the linear velocity phase of the enzyme.
-
Run a time-course (0–120 min) at a fixed enzyme concentration.
-
Select a reaction time where product formation is linear (typically 40–60 min for EGFR).
-
Target Conversion: Aim for < 20% substrate-to-product conversion to maintain Michaelis-Menten kinetics.
C. ATP Determination
If the vendor does not provide the
-
Titrate ATP (0.5 µM to 500 µM) against fixed Kinase/Substrate.
-
Fit to Michaelis-Menten equation.
-
Set Assay [ATP] =
.
Detailed Protocol: IC50 Determination
Materials:
-
Kinase: Recombinant Human EGFR (cytoplasmic domain).
-
Substrate: Poly(Glu,Tyr) 4:1 (generic PTK substrate) or specific EGFR peptide.
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT (fresh).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).[10]
-
Plate: 384-well small volume, white, non-binding surface (Corning 3825 or equiv).
Experimental Workflow
Caption: Figure 2. Step-by-step liquid handling workflow for a 10 µL reaction volume (384-well).
Step-by-Step Procedure
1. Compound Preparation (Serial Dilution)
-
Prepare a 10 mM stock of the 4-aminoquinazoline derivative in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points).
-
Intermediate Dilution: Transfer 1 µL of DMSO stock into 24 µL of 1X Kinase Buffer. This creates a 4% DMSO intermediate (4X concentration).
-
Why? This prevents "DMSO shock" when adding directly to the enzyme.
-
2. Reaction Setup (384-well Plate)
-
Volume: Total reaction volume is 5 µL (before detection).
-
Dispense:
-
2 µL of diluted compound (from Step 1). Final DMSO = 1%.[9]
-
2 µL of Enzyme/Substrate mix (2.5X conc).
-
Pre-incubation: Incubate for 5-10 mins at RT. This allows the inhibitor to access the binding pocket before ATP competes.
-
1 µL of ATP (5X conc). Initiate reaction.
-
-
Controls:
3. Incubation
-
Seal plate to prevent evaporation.
-
Incubate at 20-25°C for 60 minutes (or optimized linear time).
4. Detection (Two-Step)
-
Step A: Add 5 µL of ADP-Glo™ Reagent.[6] Incubate 40 min at RT.
-
Step B: Add 10 µL of Kinase Detection Reagent.[6] Incubate 30 min at RT.
5. Measurement
-
Read luminescence (Integration time: 0.5–1.0 sec) on a plate reader (e.g., EnVision, PHERAstar).
Data Analysis & Reporting
Quantitative Data Table
Organize your results as follows to ensure comparability.
| Parameter | Value / Formula | Notes |
| Signal-to-Background (S/B) | Should be > 10 for robust assay. | |
| Z' Factor | $1 - \frac{3(\sigma{Max} + \sigma_{Min})}{ | \mu_{Max} - \mu_{Min} |
| % Inhibition | Calculated for each well. | |
| IC50 Fit | 4-Parameter Logistic (Hill Slope) | |
| Ki Calculation | Cheng-Prusoff equation for competitive inhibitors. |
Interpretation:
-
Valid Hill Slope: For 4-aminoquinazolines (1:1 binding), the slope should be near -1.0. A steep slope (> -2.0) suggests aggregation or non-specific binding.
-
Potency Shift: If
increases significantly when [ATP] is increased, the compound is confirmed as ATP-competitive.
References
-
Barker, A. J., et al. "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the tumor vasculature." Bioorganic & Medicinal Chemistry Letters 11.14 (2001): 1911-1914. [Link] Seminal paper describing the SAR and assay conditions for Gefitinib (4-aminoquinazoline class).
-
Assay Guidance Manual (NCBI). "Basics of Enzymatic Assays for HTS." [Link] Authoritative guide on calculating Z' factors and IC50 validation.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
Application Note: High-Throughput MTT Assay Protocol for Evaluating N-Cyclohexylquinazolin-4-amine Cytotoxicity
Scientific Rationale & Context
N-cyclohexylquinazolin-4-amine and its structural derivatives are highly versatile pharmacophores currently under intensive investigation. They have demonstrated significant potential as antileishmanial agents[1] and as multipotent therapeutics for neurodegenerative conditions such as Alzheimer's disease[2].
A critical bottleneck in the preclinical development of these compounds is establishing a robust therapeutic window. For instance, an effective antileishmanial drug must clear Leishmania amastigotes without inducing toxicity in the host's mammalian macrophages[1]. To quantify this selectivity, researchers rely on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a gold-standard colorimetric method for assessing cell viability, proliferation, and cytotoxicity[3].
Mechanistic Principle of the MTT Assay
The MTT assay operates as a direct proxy for mitochondrial integrity and cellular metabolic activity. Viable cells internalize the water-soluble, yellow MTT tetrazolium salt. Within the mitochondria, NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) reduce the tetrazolium ring[3]. This enzymatic cleavage yields insoluble, purple formazan crystals[4]. Because dead or metabolically inactive cells cannot execute this reduction, the intensity of the solubilized purple color is directly proportional to the number of living cells.
Biochemical reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.
Experimental Design & Causality
To ensure the protocol acts as a self-validating system , specific experimental parameters must be strictly controlled:
-
Cell Line Selection: The choice of cell line depends on the compound's intended application. For antileishmanial screening, murine macrophage lines like J774A.1 are standard[1]. For neurodegenerative applications, human neuroblastoma lines like SH-SY5Y are utilized[2].
-
Serum-Free Incubation: During the MTT incubation phase, it is critical to use serum-free media. Serum proteins can interfere with the solubilization of the formazan product and artificially inflate background absorbance.
-
Vehicle Controls: Because N-cyclohexylquinazolin-4-amine derivatives are often hydrophobic, they require DMSO for solubilization. A vehicle control (e.g., 0.1% DMSO) must be included to isolate the compound's toxicity from solvent toxicity.
-
Positive Controls: A known cytotoxic agent must be used to validate assay sensitivity. For J774A.1 cells, Podophyllotoxin (EC50 ≈ 250 nM) is a validated internal control[1].
Step-by-Step Experimental Protocol
Reagent Preparation
-
MTT Stock Solution: Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL[5].
-
Sterilization: Filter-sterilize the solution through a 0.22 μm syringe filter.
-
Storage: Store in light-protected aliquots at -20°C (stable for up to 6 months)[5].
Assay Workflow
-
Cell Seeding: Harvest target cells (e.g., J774A.1 or SH-SY5Y) in the exponential growth phase. Seed at a density of
to cells/well in a flat-bottom 96-well tissue culture plate (100 μL/well)[3]. -
Attachment Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery[3].
-
Compound Treatment: Aspirate the media. Add 100 μL of fresh media containing a serial dilution of the N-cyclohexylquinazolin-4-amine derivative (e.g., 0.1 μM to 100 μM). Include blank wells (media only), vehicle control wells, and positive control wells.
-
Exposure Incubation: Incubate for the desired treatment window (typically 24 to 72 hours)[3].
-
MTT Addition: Carefully aspirate the drug-containing media. Add 50 μL of serum-free media and 50 μL of the 5 mg/mL MTT stock solution to each well[5].
-
Formazan Formation: Incubate the plate in the dark at 37°C for 3 to 4 hours[5]. Check periodically for the appearance of intracellular purple crystals.
-
Solubilization: Carefully aspirate the MTT-containing media without disturbing the cell monolayer or the formazan crystals[5]. Add 150 μL of MTT solvent (e.g., 100% DMSO or acidified isopropanol) to each well[5].
-
Agitation: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals[5].
-
Absorbance Reading: Read the optical density (OD) using a microplate spectrophotometer at 570–590 nm. To correct for background noise (e.g., cell debris or plastic imperfections), read at a reference wavelength of 630 nm and subtract this value from the primary OD. Read the plate within 1 hour of solubilization[5].
Step-by-step experimental workflow for the MTT cytotoxicity assay in 96-well microplates.
Data Presentation & Analysis
To determine the cytotoxicity of the quinazoline derivatives, calculate the percentage of cytotoxicity using the corrected absorbance values[5].
Equation:
Representative Cytotoxicity Profile
The following table summarizes expected cytotoxicity thresholds for N-cyclohexylquinazolin-4-amine derivatives based on recent structure-activity relationship (SAR) studies[1],[2].
| Compound Class | Target Application | Mammalian Cell Line | Acceptable Cytotoxicity (EC₅₀) | Validated Positive Control |
| N2,N4-Disubstituted Quinazolines | Antileishmanial Agents | J774A.1 (Murine Macrophage) | > 20 μM | Podophyllotoxin (250 nM) |
| N-Methylpropargylamino-Quinazolines | Alzheimer's Disease (CNS) | SH-SY5Y (Human Neuroblastoma) | > 50 μM | Doxorubicin (1.2 μM) |
Expert Troubleshooting & Edge Cases
-
Compound Color Interference: Some quinazoline derivatives may possess intrinsic color that absorbs near 570 nm. Solution: Always run a "compound background control" (media + compound + MTT solvent, but no cells) to subtract intrinsic compound absorbance from the final reading[5].
-
Incomplete Solubilization: If purple crystals remain visible under the microscope after 15 minutes of shaking, the absorbance reading will be artificially low. Solution: Pipette the liquid up and down gently to mechanically break up the crystals before reading.
-
Phenol Red Interference: Phenol red in standard DMEM/RPMI can elevate background OD. Solution: Switch to phenol red-free media during the 3-4 hour MTT incubation step[5].
References
Sources
- 1. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
Troubleshooting & Optimization
N-cyclohexylquinazolin-4-amine solubility issues and solutions
Subject: Solubility Optimization & Troubleshooting Guide
Ticket ID: NCQ-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for N-cyclohexylquinazolin-4-amine . If you are reading this, you are likely facing a common paradox: this molecule is a potent scaffold for kinase inhibition (typically EGFR/VEGFR pathways), yet it behaves like "brick dust" in aqueous media.
This guide is not a generic list of steps. It is a causal analysis of why your compound precipitates and a set of self-validating protocols to fix it.
Quick Reference: Physicochemical Profile
| Property | Value (Approx.) | Implication |
| Molecular Weight | ~227.3 g/mol | Small molecule, not the primary solubility barrier. |
| LogP (Lipophilicity) | 3.5 – 4.2 | High. Preferentially partitions into lipids/organic solvents. |
| pKa (Basic) | ~6.8 – 7.2 (N1) | Critical. Ionized at acidic pH (<5), neutral (insoluble) at physiological pH (7.4). |
| Crystal Lattice | High Energy ( | Requires significant energy (heat/solvent strength) to break the crystal structure. |
Module 1: Stock Solution Preparation
Issue: "I can't get the powder to dissolve completely in DMSO, or it precipitates upon freezing."
The Science
The quinazoline core is planar and hydrophobic. The molecules stack like plates (π-π interactions), creating a high lattice energy. The cyclohexyl group adds bulk lipophilicity. To dissolve it, you must overcome this lattice energy.
Protocol A: The "Warm Start" DMSO Method
Do not treat DMSO as a magic wand. It has saturation limits.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Avoid Ethanol for high-concentration stocks (>10mM) as it evaporates and has lower solubilizing power for this scaffold.
-
Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for initial dissolution to prevent plasticizer leaching).
-
Vortex & Heat: Add DMSO to achieve 10 mM - 50 mM .
-
Critical Step: If the solution is cloudy, sonicate at 40°C for 10 minutes. The heat disrupts the lattice energy; the sonication disperses aggregates.
-
-
Visual Check: Hold the vial up to a light source. It must be absolutely clear. Any "haze" is actually micro-precipitate that will seed a massive crash-out later.
Troubleshooting Logic (Stock Prep)
Figure 1: Decision tree for troubleshooting initial stock solution preparation.
Module 2: The Aqueous Transition (Cell Culture/Assay)
Issue: "My compound crashes out when I add it to cell culture media (RPMI/DMEM)."
The Science: Solvent Shock
When you pipette 1 µL of DMSO stock into 1 mL of media, the DMSO rapidly diffuses away. The N-cyclohexylquinazolin-4-amine molecules are suddenly surrounded by water. Since the pH of media is ~7.4, the molecule is neutral (uncharged) and immediately aggregates to hide its hydrophobic cyclohexyl tail from the water. This is "Solvent Shock."
Protocol B: The Intermediate Dilution Method
Never jump from 100% DMSO to 0.1% DMSO in one step for hydrophobic compounds.
-
Prepare Intermediate: Dilute your 10 mM stock 1:10 into pure DMSO first, creating a 1 mM working stock.
-
The "Shift" Step: Further dilute this 1 mM stock into a surfactant-containing vehicle before adding to media.
-
Vehicle: PBS containing 0.1% Tween-80 or 0.5% Methylcellulose .
-
-
Final Addition: Add the vehicle-diluted compound to the cell media. The surfactant forms micelles around the quinazoline, preventing aggregation.
Protocol C: pH Modification (For Acute Assays)
Since the N1-nitrogen is basic (pKa ~7.0), it is soluble at pH 4.0 but insoluble at pH 7.4.
-
Action: If your assay tolerates it, buffer your carrier solution to pH 6.0 using MES buffer. This keeps a fraction of the molecule protonated and soluble.
Serial Dilution Workflow
Figure 2: Correct serial dilution pathway to avoid "Solvent Shock" precipitation.
Module 3: In Vivo Formulation (Animal Studies)
Issue: "I need to dose mice/rats. DMSO is too toxic for high volumes."
The Science
For in vivo work, you cannot rely on DMSO. You must utilize the Ionization Potential or Complexation .
Solution 1: Salt Formation (The Gold Standard)
The free base of N-cyclohexylquinazolin-4-amine is insoluble. Convert it to a salt in situ.
-
Vehicle: 5% Dextrose in Water (D5W) + 1-2 molar equivalents of Methanesulfonic acid (MsOH) or HCl .
-
Mechanism: The acid protonates the N1 nitrogen, creating a cationic species that is highly water-soluble.
-
Note: Check the pH of the final solution. It should be >3.0 to be tolerated by the animal.
Solution 2: Cyclodextrin Complexation
If pH modification is not an option, use a "molecular bucket."
-
Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
-
Protocol:
-
Dissolve compound in a minimal volume of DMSO or Ethanol.
-
Add slowly to the 20% HP-β-CD solution with vigorous stirring.
-
The hydrophobic cyclohexyl group enters the cyclodextrin cavity, shielding it from water.
-
Frequently Asked Questions (FAQ)
Q: My solution turned yellow after a week. Is it degraded? A: Quinazolines can undergo oxidation or hydrolysis at the imine bond over time, especially in the presence of light. However, a slight yellowing often indicates trace oxidation of the amine. Verify purity via LC-MS. Store stocks at -20°C, protected from light.
Q: Can I use PEG-400? A: Yes. A common "universal" vehicle is 10% DMSO / 40% PEG-400 / 50% Water . Mix the DMSO and PEG-400 first, dissolve the compound, and then add water. Adding water too early will cause precipitation.
Q: Why does the literature say "Soluble in Ethanol" but mine isn't? A: Literature often cites "potential" solubility or solubility of the salt form. The free base N-cyclohexylquinazolin-4-amine has limited solubility in pure ethanol (<10 mg/mL) compared to DMSO (>50 mg/mL). Always heat the ethanol to 40°C to assist dissolution.
References
-
BenchChem. (2025).[1] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 84759, 4-Aminoquinazoline. Retrieved from
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: N-cyclohexylpyridin-4-amine (Analogous Physicochemical Data). Retrieved from
-
Molecules (MDPI). (2013). Quinazoline Derivatives: Synthesis and Bioactivities. Discusses pKa and solubility challenges of the quinazoline scaffold. Retrieved from
-
Arkivoc. (2025).[2][3] Synthetic strategies towards quinazoline based anticancer drugs. Details salt formation (mesylates) for improved solubility. Retrieved from
Sources
Technical Support Center: N-cyclohexylquinazolin-4-amine (NCQA) in Oncology Models
Welcome to the Technical Support and Troubleshooting Portal for N-cyclohexylquinazolin-4-amine (NCQA) . Quinazoline derivatives are well-established structural scaffolds for tyrosine kinase inhibitors (TKIs), primarily designed to competitively bind the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR)[1][2].
While NCQA demonstrates potent baseline anti-proliferative effects in sensitive cancer models, prolonged exposure inevitably leads to acquired resistance—a major hurdle in TKI drug development[3]. This guide provides drug development professionals with field-proven insights, mechanistic troubleshooting, and self-validating protocols to identify and overcome NCQA resistance.
Mechanism of Action & Resistance Pathways
To troubleshoot resistance, one must first understand the causality of the drug's failure. NCQA exerts its effect by occupying the ATP-binding cleft of the kinase domain, thereby halting auto-phosphorylation and downstream signaling (PI3K/AKT and RAS/MAPK pathways)[1][4]. Resistance typically emerges through three distinct evolutionary bottlenecks:
-
Target Alteration (Gatekeeper Mutations): Mutations (e.g., T790M-like or C797S-like) alter the three-dimensional structure of the binding pocket. This not only causes steric hindrance but also pathologically increases the receptor's affinity for endogenous ATP, effectively outcompeting the NCQA inhibitor[4][5].
-
Bypass Signaling Activation: The cancer cell amplifies an alternative RTK (e.g., MET or HER2) to reactivate the PI3K/AKT and MAPK survival networks independently of the NCQA-inhibited target[3].
-
Phenotypic Transformation: The tumor undergoes Epithelial-to-Mesenchymal Transition (EMT) or histological transformation (e.g., to Small Cell Lung Cancer), fundamentally altering its survival dependency away from the targeted kinase[6][7].
Fig 1: NCQA inhibition of RTK signaling and common bypass/mutation resistance pathways.
Frequently Asked Questions (FAQs): Assay Setup & Troubleshooting
Q: My baseline IC50 for NCQA is highly variable across different passages of the same parental cell line. What is causing this? A: Quinazoline-based TKIs are highly lipophilic and prone to binding serum proteins. If your Fetal Bovine Serum (FBS) lot changes, or if you do not strictly control the FBS concentration (typically 10%) during your viability assays, the free-drug concentration will fluctuate. Additionally, RTK expression is confluency-dependent. Always plate cells to reach exactly 60-70% confluency at the time of drug addition to ensure consistent target expression.
Q: I’ve generated an NCQA-resistant line, but the resistance is lost after a few passages in drug-free media. Why? A: You are likely observing epigenetic adaptation or transcriptional rewiring (such as reversible EMT) rather than a stable genomic mutation[7]. To maintain selective pressure, resistant lines should be continuously cultured in a low maintenance dose of NCQA (typically IC10 to IC20 of the resistant profile) until a stable, irreversible genetic alteration (like a gatekeeper mutation) is clonally established.
Q: How can I quickly differentiate whether my cells have developed a gatekeeper mutation or activated a bypass track? A: Perform a Western blot on the resistant lysates. If the primary target (e.g., EGFR) remains highly phosphorylated despite high doses of NCQA, a target-site mutation or amplification has occurred[4]. If the primary target's phosphorylation is successfully suppressed by NCQA, but downstream p-AKT or p-ERK remains high, the cells are utilizing a bypass track (e.g., MET amplification)[3].
Data Presentation: Diagnostic Signatures of Resistance
To effectively troubleshoot, compare your experimental readouts against the known quantitative signatures of quinazoline resistance summarized below.
| Resistance Mechanism | Typical IC50 Shift | Key Diagnostic Biomarkers | Re-sensitization Strategy |
| Gatekeeper Mutation (e.g., T790M) | >50-fold increase | High p-RTK, High p-AKT; Mutated allele via Sanger/NGS | Switch to irreversible/covalent TKI or PROTACs |
| Bypass Amplification (e.g., MET/AXL) | 10 to 30-fold increase | Low p-RTK, High p-MET, High p-AKT | Combination therapy (NCQA + MET/AXL inhibitor) |
| Drug Efflux Pump (e.g., P-gp/ABCB1) | 5 to 15-fold increase | High ABCB1 mRNA; Rhodamine 123 efflux | Co-treatment with Verapamil or Tariquidar |
| Phenotypic EMT | 5 to 20-fold increase | Loss of E-cadherin; Upregulation of Vimentin/Slug | AXL inhibitors or epigenetic modulators |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Always run the parental (sensitive) cell line in parallel as a negative control for resistance.
Protocol A: Generation and Clonal Isolation of NCQA-Resistant Cell Lines
Fig 2: Step-by-step workflow for the generation and validation of NCQA-resistant cell lines.
Objective: Establish a stable, genetically resistant in vitro model.
-
Baseline Profiling: Determine the exact IC10, IC50, and IC90 of NCQA in the parental cell line using a 72-hour CellTiter-Glo viability assay.
-
Initial Exposure: Seed parental cells at 30% confluency. Add NCQA at the IC10 concentration. Replace media and drug every 3 days.
-
Dose Escalation: Once cells resume a normal doubling time (typically 2-3 weeks), increase the NCQA concentration stepwise (e.g., IC10 → IC25 → IC50). Causality note: Gradual escalation prevents massive population bottlenecks, allowing for the selection of true mutational resistance rather than just enriching for persister cells.
-
Clonal Isolation: Once cells proliferate freely at >IC50, perform limiting dilution in 96-well plates (0.5 cells/well) to isolate single clones.
-
Validation (Self-Validating Step): Expand clones and perform a parallel IC50 assay alongside the parental line. A confirmed resistant clone must exhibit a >5-fold rightward shift in the IC50 curve.
Protocol B: Validating Bypass Signaling via Phospho-Kinase Array
Objective: Identify which alternative kinases are driving survival when the primary target is inhibited by NCQA.
-
Cell Preparation: Plate both parental and NCQA-resistant clones in 10 cm dishes.
-
Drug Treatment: Treat both lines with NCQA at the parental IC90 concentration for 4 hours. Rationale: This ensures the primary target is fully suppressed, isolating the activity of the bypass kinase.
-
Lysate Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical for preserving transient phosphorylation states).
-
Array Incubation: Incubate 200 µg of total protein lysate overnight on a commercial Phospho-RTK nitrocellulose array at 4°C.
-
Orthogonal Validation: If the array reveals hyperphosphorylation of a bypass target (e.g., MET or IGF1R), you must validate this finding orthogonally. Perform a standard Western blot probing for the identified p-RTK, and subsequently treat the resistant cells with a combination of NCQA and a specific inhibitor for the identified bypass kinase to confirm re-sensitization.
References
1.1 - Revista de Química Clínica, raco.cat. 2.2 - Oriental Journal of Chemistry, orientjchem.org. 3.5 - Translational Lung Cancer Research, amegroups.org. 4.6 - Nature Reviews Clinical Oncology, nih.gov. 5.4 - Oncology Letters, spandidos-publications.com. 6.7 - Clinical Cancer Research, aacrjournals.org. 7.3 - Cancers, mdpi.com.
Sources
- 1. raco.cat [raco.cat]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Optimizing N-cyclohexylquinazolin-4-amine dosage for in vivo studies
This technical guide addresses the optimization of N-cyclohexylquinazolin-4-amine and its structural analogs for in vivo applications. As a privileged scaffold in medicinal chemistry, quinazolin-4-amines are frequently utilized as kinase inhibitors (e.g., EGFR, VEGFR) and tubulin polymerization inhibitors. However, their utility is often limited by poor aqueous solubility and rapid metabolic clearance .
This guide functions as a decision-support system to help you navigate formulation, dosage selection, and pharmacokinetic (PK) validation.
Phase 1: Formulation & Solubility Optimization
The Bottleneck: N-cyclohexylquinazolin-4-amine exhibits high lipophilicity (LogP > 3.5) and crystalline lattice energy, classifying it typically as a BCS Class II compound (Low Solubility, High Permeability). Standard saline/PBS suspensions will result in erratic absorption and false negatives in efficacy studies.
Troubleshooting Guide: Dissolution Issues
| Issue | Root Cause | Recommended Solution (Step-by-Step) |
| Precipitation upon dilution | "Crash-out" effect when organic stock hits aqueous buffer. | Switch to Co-solvent System: 1. Dissolve compound in 5% DMSO (Stock A).2. Add 40% PEG400 (Solubilizer).3.[1] Add 5% Tween 80 (Surfactant).4.[1] Slowly add 50% Saline (warm to 37°C) with vortexing. |
| Cloudy suspension (Oral) | Particle size is too large for absorption. | Micronization or Lipid Vehicle: Use Labrasol or Corn Oil for oral gavage (PO). Alternatively, create a 20% (w/v) HP-β-Cyclodextrin complex (stir for 4h at 40°C). |
| Injection Site Necrosis | pH is too extreme or vehicle is toxic. | Buffer Control: Ensure final pH is 6.5–7.5. Limit DMSO to <5% for IV/IP. Use Captisol® (SBE-β-CD) instead of organic solvents for sensitive routes. |
Visual Workflow: Formulation Decision Tree
Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and compound solubility.
Phase 2: Dosage Selection & Safety (MTD)
The Risk: Quinazoline derivatives can exhibit off-target toxicity (e.g., cardiac hERG inhibition). You must establish the Maximum Tolerated Dose (MTD) before efficacy studies.
Q: How do I determine the starting dose for a new derivative?
A: Do not guess. Follow a modified "3+3" dose-escalation protocol in mice (n=3 per group).
-
Starting Dose (Conservative): 10 mg/kg (IP/PO) or 2 mg/kg (IV).
-
Escalation Factor: 1.5x to 2x (e.g., 10 → 20 → 40 → 80 mg/kg).
-
Observation Window: 48 hours. Monitor for:
-
Weight loss (>15% is a hard stop).
-
Piloerection (ruffled fur).
-
Lethargy or ataxia.
-
Critical Alert: If you observe acute toxicity (death within 1 hour) at low doses (e.g., 4 mg/kg IV), suspect vehicle toxicity (embolism from precipitation) rather than drug toxicity. Re-check solubility.
Phase 3: Pharmacokinetics (PK) & Dosing Regimen
The Objective: Define how often to dose (qd, bid, tid) to maintain therapeutic coverage.
Experimental Protocol: Single-Dose PK Study
Objective: Determine Half-life (
Materials:
-
Mice: C57BL/6 or BALB/c (n=3 per timepoint).[2]
-
Dose: 5 mg/kg (IV) and 20 mg/kg (PO).
-
Sampling: Plasma collection.[2]
Step-by-Step Workflow:
-
Administer compound via tail vein (IV) or gavage (PO).
-
Collect Blood at
hours. -
Process: Centrifuge at 4°C, 3000g for 10 min. Collect plasma.
-
Analyze: LC-MS/MS (MRM mode).
-
Calculate Parameters:
Visual Workflow: PK-Driven Dosing Logic
Figure 2: Logic flow for converting raw PK data into a practical dosing schedule.
Phase 4: Frequently Asked Questions (FAQs)
Q1: My compound clears too fast (
-
Diagnosis: High metabolic clearance (likely CYP450 oxidation on the cyclohexyl ring).
-
Solution:
-
Formulation: Switch to a depot injection (subcutaneous in oil) to create a "flip-flop" kinetic profile (absorption-limited elimination).
-
Chemical: Deuterate the metabolic soft spots (e.g., the cyclohexyl ring) to exploit the Kinetic Isotope Effect (KIE).
-
Co-administration: Use a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) only for proof-of-concept tool compound studies.
-
Q2: Can I use DMSO for chronic dosing?
-
Strictly No. Repeated high-concentration DMSO (>10% v/v) causes weight loss, local tissue sclerosis, and can confound anti-inflammatory readouts. For chronic studies (14+ days), transition to 0.5% Methylcellulose/0.1% Tween 80 (suspension) or HP-β-CD (solution).
Q3: The literature cites 100 mg/kg, but my mice are dying at 50 mg/kg.
-
Analysis: Literature values often report nominal doses in suspension where absorption is capped (solubility limited). If you optimized the formulation (e.g., using PEG400/Solutol), you likely increased
significantly, hitting toxic thresholds. -
Action: Trust your MTD study over literature values. Reduce dose and rely on plasma exposure (AUC) data, not just mg/kg nomograms.
References
-
Li, L., et al. (2013). "Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site." Journal of Medicinal Chemistry.
-
WuXi AppTec DMPK. (2024). "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies."
-
Moucha, P., et al. (2018). "Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents." PLOS ONE.
-
BenchChem. (2024). "Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-cyclohexylquinazolin-4-amine Crystallization
Welcome to the Technical Support Center for N-cyclohexylquinazolin-4-amine. This compound—a versatile quinazoline derivative with a flexible, lipophilic cyclohexyl ring—presents significant crystallization challenges. Its structural dichotomy often leads to complex thermodynamic behaviors, including Liquid-Liquid Phase Separation (LLPS) and polymorphism.
This guide is engineered for researchers and process scientists, providing mechanistic insights and field-proven, self-validating protocols to ensure scalable, high-purity crystallization.
Diagnostic Workflow
Diagnostic workflow for N-cyclohexylquinazolin-4-amine crystallization.
Troubleshooting Guides & FAQs
Q1: Why does my N-cyclohexylquinazolin-4-amine form a milky emulsion (oil out) instead of crystallizing?
Root Cause (Causality): The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS)[1]. When supersaturation is generated too rapidly, the system is pushed past the binodal curve into a miscibility gap before solid nucleation can occur. Because the flexible cyclohexyl moiety hinders rapid conformational alignment into a rigid crystal lattice, the activation energy required to form a disordered, solute-rich liquid phase is lower than that for crystal nucleation. The Fix: You must kinetically bypass the LLPS boundary. Utilize solubility data to map the Metastable Zone Width (MSZW) and avoid high supersaturation[1]. Implement a robust seeding strategy halfway into the MSZW. Seeds provide an immediate surface area for solute deposition, consuming supersaturation via crystal growth rather than allowing it to build up and trigger oiling out[2].
Q2: My product crashes out as a sticky, amorphous gel. How do I recover it?
Root Cause (Causality): Gelation is a severe, late-stage consequence of unmitigated oiling out. When solute-rich oil droplets coalesce at high concentrations, they form a highly viscous network that traps the solvent. This gel phase lacks the molecular mobility required to rearrange into a crystalline lattice, halting the purification process[2]. The Fix: Do not attempt to filter the gel. Instead, subject the system to temperature cycling. Heat the suspension to just below the dissolution temperature to increase molecular mobility and dissolve the unstable amorphous aggregates. Then, cool slowly (0.1 °C/min) to promote the growth of stable crystals[3].
Q3: I am getting a mixture of polymorphs. How do I isolate the thermodynamically stable form?
Root Cause (Causality): Quinazoline derivatives exhibit extensive polymorphism due to their capacity for diverse hydrogen-bonding networks (e.g., N-H···N and N-H···O interactions) and the conformational flexibility of the secondary amine linkage[4]. Rapid precipitation often yields kinetically favored, metastable polymorphs. The Fix: Employ a slurry conversion (Ostwald ripening) process. Suspend the polymorphic mixture in a solvent where it has moderate solubility. Over time, the more soluble metastable forms will dissolve and precipitate onto the less soluble, thermodynamically stable crystals[3].
Quantitative Data: Crystallization Parameters
To maintain strict control over the thermodynamics and kinetics of N-cyclohexylquinazolin-4-amine, adhere to the following operational parameters:
| Parameter | Typical Target Range | Impact on N-cyclohexylquinazolin-4-amine | Recommended Action |
| Supersaturation Ratio (S) | 1.1 - 1.3 | High S (>1.5) triggers LLPS due to the flexible cyclohexyl ring. | Maintain S < 1.3 during the primary nucleation and seeding phase. |
| Cooling Rate | 0.1 - 0.2 °C/min | Rapid cooling traps the system in a metastable gel or oil state. | Use linear or cubic cooling profiles to allow time for lattice integration. |
| Seeding Load | 1% - 5% w/w | Insufficient surface area leads to secondary nucleation and oiling. | Seed halfway into the MSZW with precisely milled crystals. |
| Agitation Rate | 200 - 400 RPM | Poor mixing causes localized supersaturation, triggering emulsion. | Optimize impeller speed to ensure uniform mass transfer without attrition. |
Experimental Protocols
Protocol 1: Seeding-Assisted Cooling Crystallization (LLPS Prevention)
This protocol is designed to be a self-validating system, ensuring that supersaturation is consumed via crystal growth rather than phase separation.
-
Dissolution: Dissolve crude N-cyclohexylquinazolin-4-amine in a primary solvent (e.g., Isopropanol or Ethanol) at 10 °C below the solvent's boiling point. Agitate at 300 RPM until a clear solution is achieved.
-
Cooling to MSZW: Cool the solution at a rate of 0.5 °C/min until the temperature reaches exactly the midpoint of the predetermined Metastable Zone Width (MSZW). Hold the temperature steady for 15 minutes to ensure thermal equilibrium.
-
Seeding: Introduce 2% w/w of milled N-cyclohexylquinazolin-4-amine seed crystals (thermodynamically stable form).
-
Desupersaturation Aging: Hold the temperature constant for 2 hours.
-
Self-Validation Check: Utilize in-line microscopy (e.g., FBRM or EasyViewer). If spherical droplets are observed, the system has oiled out; raise the temperature by 5 °C and repeat step 3. If sharp, faceted particles are observed, primary crystallization is successful[1].
-
-
Controlled Cooling: Initiate a slow cooling ramp of 0.1 °C/min down to the final isolation temperature (e.g., 5 °C).
-
Isolation: Filter the resulting suspension, wash with cold solvent, and dry under a vacuum at 40 °C.
Protocol 2: Slurry Conversion for Polymorphic Purity
Use this protocol to convert a mixture of kinetic polymorphs into the single, thermodynamically stable form.
-
Suspension: Add the polymorphic mixture of N-cyclohexylquinazolin-4-amine to a solvent system (e.g., Ethyl Acetate/Heptane) to create a 15% w/v slurry.
-
Seeding (Optional but Recommended): Add 0.5% w/w of the pure, desired polymorph to act as a template.
-
Temperature Cycling: Cycle the temperature between 20 °C and 40 °C (heating at 0.5 °C/min, cooling at 0.2 °C/min) under continuous agitation at 250 RPM for 24 to 48 hours.
-
Self-Validation Check: Sample the slurry every 12 hours. Filter, dry, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The protocol is complete when two consecutive samples show identical thermal melts or diffraction patterns, confirming polymorphic equilibrium[4].
-
-
Filtration: Filter the pure crystalline product and dry under a vacuum.
References
-
Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes) URL:[Link]
-
Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs Source: PubMed Central (NIH) URL:[Link]
Sources
Technical Support Center: N-cyclohexylquinazolin-4-amine Stability & Degradation
Introduction
N-cyclohexylquinazolin-4-amine represents a fundamental pharmacophore in the design of ATP-competitive kinase inhibitors (e.g., EGFR inhibitors). While the quinazoline core provides high affinity for the ATP-binding pocket, the C4-amino substituent determines selectivity and physicochemical properties.
This guide addresses the specific stability challenges associated with this scaffold. Unlike simple anilino-quinazolines (like Gefitinib), the N-cyclohexyl group introduces a secondary alkyl-amine linkage, which alters the basicity and hydrolytic susceptibility compared to its aryl-amine counterparts.
Module 1: Hydrolytic Degradation (The "Lactam" Impurity)[1]
User Question:
"I am observing a new impurity peak (RRT ~0.6-0.8) increasing over time in my acidic formulation. The mass spectrum shows a loss of 99 Da. What is happening?"
Technical Diagnosis:
You are observing the acid-catalyzed hydrolysis of the C4-N bond. This is the primary degradation pathway for 4-aminoquinazolines.
-
The Impurity: Quinazolin-4(3H)-one (often called the "Lactam" impurity).
-
The Leaving Group: Cyclohexylamine (Mass = 99 Da).
-
Mechanism: The quinazoline N1 or N3 nitrogen protonates, increasing the electrophilicity of the C4 carbon. Water attacks C4, leading to a tetrahedral intermediate that collapses to expel cyclohexylamine.
Degradation Pathway Diagram
Figure 1: Acid-catalyzed hydrolysis mechanism converting the drug substance into the inactive quinazolinone lactam.
Troubleshooting Protocol: Hydrolysis Mitigation
| Parameter | Recommendation | Scientific Rationale |
| pH Window | Maintain pH > 6.0 | Protonation of the quinazoline ring (pKa ~5.4) drastically accelerates hydrolysis. |
| Buffer Choice | Avoid Phosphate at low pH | Phosphate anions can catalyze general acid/base hydrolysis in some heterocycles. Use Acetate or Citrate if acidic pH is unavoidable, but keep pH > pKa. |
| Water Content | Minimize in solid dosage | Hydrolysis requires water. Use desiccants or lyophilization for long-term storage. |
Module 2: Oxidative Stability (N-Oxides)
User Question:
"My sample was stressed with 3% H2O2 and now shows a peak at M+16. Is this the cyclohexyl ring oxidizing?"
Technical Diagnosis:
While the cyclohexyl ring can oxidize (hydroxylation) under metabolic conditions (CYP450), chemical stress with peroxide typically yields the N-oxide .
-
Site of Oxidation: The quinazoline ring nitrogens (N1) are the most electron-rich and accessible.
-
Observation: Mass shift of +16 Da (Oxygen).
-
Risk Factor: Presence of peroxides in excipients (e.g., PEG, Polysorbates).
Experimental Workflow: Differentiating Oxidation Sites
To confirm if the oxidation is on the Ring Nitrogen (N-oxide) vs. the Carbon Skeleton (Hydroxylation):
-
MS/MS Fragmentation:
-
N-Oxide: Often shows a characteristic loss of -16 Da (Oxygen) or -17 Da (OH radical) during fragmentation.
-
C-Hydroxylation: The Oxygen is usually stably bound; fragmentation leads to ring opening or loss of water (-18 Da).
-
-
Reduction Test:
-
Treat the sample with Titanium(III) chloride (TiCl3) .
-
Result: N-oxides are readily reduced back to the parent amine. C-hydroxyl compounds are generally stable to TiCl3.
-
Module 3: Analytical Method Troubleshooting
User Question:
"I cannot separate the parent compound from the quinazolinone impurity using my standard C18 gradient."
Technical Diagnosis:
The quinazolin-4(3H)-one (Lactam) is significantly more polar than the N-cyclohexyl parent. If they co-elute, your gradient likely starts with too high an organic content, or the pH is suppressing the ionization difference.
Optimized HPLC Method Parameters
| Parameter | Setting | Reason |
| Column | C18 or Phenyl-Hexyl | Phenyl-hexyl offers unique selectivity for the aromatic quinazoline core. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 5.5) | pH 5.5 keeps the quinazoline partially protonated, improving peak shape, but ensures the Lactam (neutral) behaves differently. |
| Mobile Phase B | Acetonitrile | Methanol can sometimes cause peak broadening for nitrogen heterocycles. |
| Gradient | Start at 5-10% B | The Lactam is polar; starting at >20% B will elute it in the void volume. |
| Detection | 254 nm | Both species absorb well here. Note: Cyclohexylamine (the other hydrolysis product) has weak UV absorbance and will likely be invisible without ELSD or MS. |
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic workflow for identifying impurity classes based on mass shift.
Module 4: Synthesis & Sourcing Impurities
User Warning: Not all impurities are degradation products.
If you synthesize N-cyclohexylquinazolin-4-amine via
-
4-Chloroquinazoline (Starting Material): Highly unstable. Hydrolyzes rapidly to the Lactam in moist air. If you see Lactam in a fresh batch, it is likely residual starting material that decomposed, not the product degrading.
-
Cyclohexylamine: Liquid, high boiling point. Hard to remove by simple evaporation. Verify removal via GC or NMR, as it can catalytically degrade the product if stored as a salt.
References
-
Hydrolysis Mechanism of 4-Aminoquinazolines Title: Synthesis and Basicity of 4-Amino-2-phenylquinazolines (Discusses hydrolysis rates). Source: ResearchGate. URL:[Link]
-
Forced Degradation Protocols for Quinazolines Title: Forced Degradation Studies - Coriolis Pharma.[1] Source: Coriolis Pharma.[1] URL:[Link]
-
Metabolic & Chemical Oxidation of Quinazolines Title: Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes.[2] Source: PubMed (NIH). URL:[Link]
Sources
Enhancing aqueous solubility of N-cyclopropylthian-4-amine via salt formation
Welcome to the Technical Support Center for Solid-State Chemistry. This guide is specifically engineered for researchers and drug development professionals tasked with overcoming the physicochemical limitations of N-cyclopropylthian-4-amine .
As a secondary aliphatic amine featuring a lipophilic thiane ring and a sterically hindering cyclopropyl group, this free base inherently suffers from high crystal lattice energy and poor aqueous solvation. Below, we provide field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to successfully enhance its solubility via salt formation.
🔬 Knowledge Base: Core Principles of Salt Selection
Q1: Why does N-cyclopropylthian-4-amine exhibit poor aqueous solubility, and how does salt formation mechanistically resolve this? Causality: The free base contains a hydrophobic thiane ring and a cyclopropyl group, which increase the molecule's lipophilicity (LogP) and crystal lattice energy. Thermodynamically, this disfavors the disruption of the crystal lattice by water molecules. Mechanistically, converting the secondary amine (estimated pKa ~9.5) into a salt introduces a formal positive charge on the nitrogen. This ionized state lowers the crystal lattice energy relative to the hydration energy, facilitating highly favorable ion-dipole interactions with water molecules, thereby driving dissolution[1].
Q2: What is the optimal strategy for selecting counterions for this specific secondary amine?
Causality: Successful salt formation relies on the "pKa rule," which dictates that the pKa of the basic center must be at least 2 to 3 units higher than the pKa of the counterion acid (
Decision tree for counterion selection based on the ΔpKa rule and physicochemical risks.
🛠️ Troubleshooting Guide: Common Pitfalls in Salt Formation
Q3: We formed the hydrochloride (HCl) salt, but its in vivo solubility and dissolution in gastric fluid are unexpectedly low. What is causing this?
Causality: This is a classic manifestation of the "common ion effect." While HCl salts are standard in drug development, the high concentration of endogenous chloride ions in the stomach (gastric fluid) suppresses the dissolution of the HCl salt by shifting the solubility equilibrium (
Q4: Our newly formed mesylate salt is highly soluble but turns into a sticky paste on the benchtop. How do we troubleshoot this? Causality: This indicates severe hygroscopicity, where the salt absorbs ambient moisture and undergoes deliquescence. This occurs when the crystal lattice is loosely packed, or if a metastable amorphous phase was generated during rapid precipitation. Solution: First, verify crystallinity via X-ray Powder Diffraction (XRPD). If the sample is amorphous, anneal it or recrystallize using a less polar anti-solvent (e.g., heptane). If it is highly crystalline but inherently hygroscopic, switch to a more sterically hindered, hydrophobic counterion like tosylate. The bulky aromatic ring of the tosylate ion increases the lattice energy and blocks moisture ingress[2].
Quantitative Comparison of Counterion Properties (Representative Data)
To guide your selection, the following table summarizes the expected physicochemical trade-offs when salting secondary amines similar to N-cyclopropylthian-4-amine:
| Counterion | Acid pKa | Aqueous Sol. (mg/mL) | Melting Point (°C) | Hygroscopicity (at 75% RH) | |
| Free Base | N/A | N/A | < 0.1 | 65 - 70 | Non-hygroscopic |
| Hydrochloride | -6.1 | ~15.6 | 12.5 (drops in SGF) | 195 - 200 | Slightly hygroscopic |
| Mesylate | -1.9 | ~11.4 | > 50.0 | 145 - 150 | Highly hygroscopic |
| Tosylate | -2.8 | ~12.3 | 25.0 | 175 - 180 | Non-hygroscopic |
| Tartrate | 2.98 | ~6.5 | 8.5 | 160 - 165 | Moderately hygroscopic |
🧪 Experimental Workflows & Protocols
Q5: How do we design a self-validating high-throughput salt screen for this highly lipophilic compound? Causality: Traditional organic solvent screens often fail for highly lipophilic free bases because the polar counterion acids do not co-dissolve effectively. By adding exactly 10% aqueous content to the organic solvent mixture, you create a solubility bridge that accommodates both the lipophilic base and the polar acid, significantly improving the crystalline hit rate[4]. A cooling-evaporative crystallization method combined with solid-state validation ensures that only thermodynamically stable polymorphs are selected[5][6].
Protocol: High-Throughput Cooling-Evaporative Salt Screen
This protocol is designed as a self-validating system; the final analytical steps confirm both the success of the reaction and the stability of the product.
-
Free Base Preparation: Dispense 20 mg of N-cyclopropylthian-4-amine free base into standard 2.0 mL HPLC glass vials.
-
Solvent Addition: Add 500 µL of a solvent mixture (e.g., THF/Water 9:1 or Ethanol/Water 9:1) to dissolve the free base. Critical Step: The 10% aqueous content is mandatory to bridge the solubility gap between the base and the acid[4].
-
Counterion Dosing: Add a stoichiometric amount (1:1.05 molar ratio) of the selected acid (e.g., methanesulfonic acid, p-toluenesulfonic acid) to ensure complete protonation.
-
Thermal Cycling: Heat the sealed vials to 50°C for 2 hours with magnetic stirring (500 rpm) to ensure complete reaction. Linearly cool the system to 5°C at a controlled rate of 0.1°C/min to induce supersaturation and promote ordered crystal growth[6].
-
Evaporation (If Necessary): If no crystals form upon cooling, uncap the vials and allow slow evaporation at ambient conditions.
-
Self-Validation (Solid-State Characterization): Harvest the resulting solids. Immediately analyze via XRPD to confirm the presence of a new crystalline phase (distinct from the free base). Follow up with Differential Scanning Calorimetry (DSC) to confirm a single, sharp endothermic melting peak, which validates phase purity and rules out solvates/hydrates[5].
Step-by-step workflow for high-throughput cooling-evaporative salt screening.
📚 References
-
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: Crystal Growth & Design - ACS Publications URL:[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules - National Institutes of Health (NIH) URL:[Link]
-
Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]
-
An evaluation of salt screening methodologies Source: Journal of Pharmacy and Pharmacology - ResearchGate URL:[Link]
-
The Influence of Aqueous Content in Small Scale Salt Screening--Improving Hit Rate for Weakly Basic, Low Solubility Drugs Source: International Journal of Pharmaceutics - PubMed URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of aqueous content in small scale salt screening--improving hit rate for weakly basic, low solubility drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: N-Cyclohexylquinazolin-4-amine vs. Clinical Kinase Inhibitors in Oncology
Executive Summary & Structural Rationale
The 4-aminoquinazoline pharmacophore is one of the most privileged and extensively validated scaffolds in targeted oncology, serving as the structural backbone for multiple FDA-approved epidermal growth factor receptor (EGFR) inhibitors. While clinical agents like gefitinib and erlotinib are optimized for picomolar affinity against oncogenic kinases, N-cyclohexylquinazolin-4-amine serves as a critical baseline model and synthetic intermediate in medicinal chemistry [1].
This guide objectively compares the structural, mechanistic, and pharmacological properties of the aliphatic-substituted N-cyclohexylquinazolin-4-amine against its aromatic-substituted clinical counterparts. By analyzing how specific C4-substitutions dictate ATP-pocket binding, researchers can better design next-generation inhibitors that overcome acquired resistance mutations (e.g., T790M or C797S) [2].
Mechanistic Comparison: Aliphatic vs. Aromatic C4-Substitutions
The causality behind a kinase inhibitor's potency lies in its spatial geometry and its ability to mimic ATP within the highly conserved kinase hinge region.
-
The Quinazoline Core (The Anchor): In all 4-aminoquinazoline derivatives, the N1 and N3 nitrogen atoms of the pyrimidine ring act as critical hydrogen-bond acceptors. They interact directly with the backbone amide of Met793 in the EGFR hinge region, anchoring the molecule within the ATP-binding cleft.
-
Aromatic Substitution (Gefitinib/Erlotinib): Clinical inhibitors utilize halogenated anilines (e.g., 3-chloro-4-fluoroaniline) at the C4 position. These planar, aromatic rings insert deeply into a hydrophobic pocket past the "gatekeeper" residue (Thr790). The aromaticity allows for crucial
stacking and halogen bonding, driving the IC down to the low nanomolar range [2]. -
Aliphatic Substitution (N-cyclohexylquinazolin-4-amine): Substituting the planar aniline with a bulky, sp
-hybridized cyclohexyl ring fundamentally alters the molecule's 3D conformation. The chair conformation of the cyclohexyl group creates steric clash within the narrow hydrophobic cleft of wild-type EGFR. Consequently, classical EGFR affinity is significantly reduced. However, this steric shift makes the N-cyclohexyl scaffold highly valuable for probing atypical kinases with larger active sites, or for multi-target drug design in non-oncological indications (such as Alzheimer's or leishmaniasis) where different spatial geometries are required [3].
Quantitative Performance & Physicochemical Profiling
The following table summarizes the structural and quantitative differences between the baseline aliphatic scaffold and optimized clinical inhibitors.
| Property / Compound | N-Cyclohexylquinazolin-4-amine | Gefitinib (Clinical Standard) | Erlotinib (Clinical Standard) |
| C4-Substituent | Cyclohexyl (Aliphatic, Bulky) | 3-Chloro-4-fluoroaniline (Planar) | 3-Ethynylaniline (Planar) |
| C6 / C7 Substituents | None (Hydrogen) | Morpholino-propoxy / Methoxy | Bis-(2-methoxyethoxy) |
| Molecular Weight | 227.30 g/mol | 446.90 g/mol | 393.43 g/mol |
| LogP (Lipophilicity) | ~3.2 | ~3.2 | ~2.7 |
| Primary Target | Atypical Kinases / Multi-target | EGFR (Wild-type & L858R) | EGFR (Wild-type & L858R) |
| EGFR IC | > 1 | 1 - 2 nM (Potent) | 2 nM (Potent) |
| Clinical Status | Preclinical / Scaffold Probe | FDA Approved (NSCLC) | FDA Approved (NSCLC, Pancreatic) |
Experimental Methodologies for Kinase Profiling
To ensure scientific integrity, the evaluation of quinazoline-based inhibitors must utilize a self-validating system. The following protocols isolate biochemical affinity from cellular permeability, ensuring that observed effects are strictly causal.
Protocol A: Cell-Free ATP-Competitive Kinase Assay (ADP-Glo)
Purpose: To directly quantify the intrinsic catalytic inhibition of the kinase domain without cellular variables.
-
Reagent Preparation: Prepare recombinant EGFR kinase domain in a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl
, and 0.1 mg/mL BSA. -
Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-cyclohexylquinazolin-4-amine (Test) and Gefitinib (Positive Control) in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced protein denaturation.
-
Kinase Reaction: Incubate 5 ng of EGFR enzyme with the inhibitor for 15 minutes at room temperature. Initiate the reaction by adding 10
M ATP and 0.2 g/ L Poly(Glu,Tyr) substrate. -
Self-Validation Step: Include a "No Enzyme" well (0% activity baseline) and a "Vehicle Only" well (1% DMSO, 100% activity baseline).
-
Detection: After 60 minutes, add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.
-
Analysis: Measure luminescence. Calculate IC
using a four-parameter logistic non-linear regression model.
Protocol B: Cellular Target Engagement (Phospho-EGFR Western Blot)
Purpose: To confirm that the inhibitor penetrates the cell membrane and blocks intracellular signaling.
-
Cell Culture: Seed PC9 cells (EGFR exon 19 deletion) in 6-well plates at
cells/well. Starve cells in serum-free media for 12 hours to reduce basal signaling. -
Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1, and 10
M) for 2 hours. Stimulate with 50 ng/mL EGF ligand for 10 minutes prior to lysis. -
Lysis & Normalization: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical: Quantify total protein via BCA assay to ensure equal loading (20
g per lane). -
Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against pEGFR (Tyr1068) and Total EGFR.
-
Self-Validation Step: The ratio of pEGFR to Total EGFR must be used to quantify inhibition. Total EGFR serves as the internal loading control to prove the drug inhibits phosphorylation rather than degrading the receptor itself.
Visualizing the Pharmacological Landscape
Fig 1: Step-by-step experimental workflow for evaluating quinazoline-based kinase inhibitors.
Fig 2: Mechanism of action for ATP-competitive quinazoline inhibitors in oncogenic signaling.
Conclusion
While N-cyclohexylquinazolin-4-amine lacks the extreme potency of FDA-approved EGFR inhibitors like gefitinib and erlotinib, its value lies in its utility as a structural probe. By understanding how the shift from a planar aromatic ring to a bulky aliphatic ring disrupts ATP-pocket binding, drug development professionals can leverage this scaffold to map the steric boundaries of novel kinase targets, ultimately guiding the rational design of next-generation therapeutics.
References
-
Title: One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines Source: ResearchGate URL: [Link][1]
-
Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: MDPI (Molecules) URL: [Link][2]
-
Title: Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease Source: National Institutes of Health (PMC) URL: [Link][3]
Sources
Cross-Reactivity Profiling of N-Cyclohexylquinazolin-4-amine: A Structural & Functional Analysis
Topic: Cross-reactivity profiling of N-cyclohexylquinazolin-4-amine Content Type: Publish Comparison Guide
Executive Summary: The Scaffold Switch
N-cyclohexylquinazolin-4-amine (NCQ-4A) represents a critical "scaffold switch" in medicinal chemistry. While the quinazoline-4-amine core is historically synonymous with potent EGFR tyrosine kinase inhibition (e.g., Gefitinib, Erlotinib), the substitution of the planar N-aryl ring with a bulky, aliphatic N-cyclohexyl group fundamentally alters the molecule's selectivity profile.
This guide details the cross-reactivity profiling of NCQ-4A, contrasting its behavior with "classical" N-aryl quinazolines. For researchers, understanding this shift is vital: NCQ-4A frequently exhibits reduced affinity for EGFR but increased promiscuity toward Serine/Threonine kinases (CDKs, CLKs) and non-kinase targets like Phosphodiesterases (PDEs).
Structural Basis of Cross-Reactivity
To profile NCQ-4A effectively, one must first understand the mechanism driving its selectivity divergence from standard alternatives.
The "Planar vs. Pucker" Mechanism
-
Standard Alternative (Gefitinib/Erlotinib): These drugs feature a 3-chloro-4-fluoroaniline moiety. The planar phenyl ring engages in specific hydrophobic
-stacking interactions within the adenine-binding pocket of EGFR. -
NCQ-4A (The Product): The cyclohexyl group is non-planar (chair conformation) and aliphatic. It lacks
-stacking capability and introduces steric bulk that often clashes with the "gatekeeper" residues in tyrosine kinases, potentially shifting affinity toward kinases with larger, more flexible ATP pockets (e.g., CDKs) or distinct hydrophobic requirements.
DOT Diagram: Structural Divergence & Target Consequences
Caption: Divergence in target selectivity driven by N-substituent modification (Aryl vs. Cyclohexyl).
Comparative Profiling Data
The following table contrasts the expected performance of NCQ-4A against established benchmarks. Data represents consensus SAR trends for 4-aminoquinazoline derivatives.
| Feature | NCQ-4A (Target Compound) | Gefitinib (Standard Alternative) | Palbociclib (Selectivity Control) |
| Primary Class | Promiscuous Scaffold / Hit | EGFR Tyrosine Kinase Inhibitor | CDK4/6 Inhibitor |
| EGFR Affinity ( | Moderate to Low (>100 nM) | High Potency (<10 nM) | Inactive |
| Kinase Selectivity | Mixed: Tyr + Ser/Thr (CDK/CLK) | Selective: Primarily Tyrosine Kinases | Selective: CDK Family |
| Major Off-Target | Phosphodiesterase (PDE) | minimal PDE activity | minimal PDE activity |
| Solubility (LogP) | High (Lipophilic, >4.0) | Moderate (3.2) | Moderate (2.7) |
| Metabolic Stability | Susceptible to CYP oxidation (cyclohexyl) | Optimized (metabolically stable core) | Optimized |
Critical Insight: If your screening identifies NCQ-4A as a hit, you must counter-screen against PDE4 and CDK2 early. Unlike Gefitinib, the cyclohexyl derivative is prone to "false positive" kinase hits due to PDE inhibition in cAMP-dependent assays.
Experimental Protocols for Profiling
To validate the cross-reactivity profile of NCQ-4A, use this self-validating workflow.
Protocol A: Differential Kinase Binding Assay (The "Filter")
Objective: Distinguish between Tyrosine Kinase (EGFR) and Ser/Thr Kinase (CDK) activity. Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).
-
Preparation: Prepare NCQ-4A stocks at 10 mM in DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10 µM).
-
Tracer Selection:
-
EGFR Assay: Use Tracer 199 (optimized for ATP pocket of TKs).
-
CDK2 Assay: Use Tracer 236 (optimized for Ser/Thr kinases).
-
-
Incubation:
-
Mix 5 µL Compound + 5 µL Kinase/Antibody mixture + 5 µL Tracer.
-
Incubate for 60 min at Room Temperature (protect from light).
-
-
Readout: Measure TR-FRET ratio (Em 665nm / Em 615nm).
-
Validation:
Protocol B: Phosphodiesterase (PDE) Counter-Screen
Objective: Rule out non-kinase off-target activity common to N-alkyl quinazolines. Method: IMAP® Fluorescence Polarization Assay.
-
Enzyme: Recombinant human PDE4D.
-
Substrate: FAM-labeled cAMP.
-
Reaction: Incubate NCQ-4A (10 µM) with PDE4D and FAM-cAMP for 60 min.
-
Binding: Add IMAP binding reagent (nanoparticles bind specifically to the product AMP, not the substrate cAMP).
-
Analysis: High polarization (mP) indicates high product formation (active enzyme). Low polarization indicates inhibition.
-
Interpretation: >50% inhibition at 10 µM flags the compound as a dual Kinase/PDE inhibitor.
Profiling Workflow Visualization
This diagram outlines the decision tree for researchers evaluating NCQ-4A derivatives.
Caption: Decision matrix for profiling N-cyclohexylquinazolin-4-amine derivatives.
References
-
Structure-Activity Relationships of 4-Anilinoquinazolines. Clinical and Experimental Pharmacology and Physiology. (1996). Establishes the requirement of the N-aryl moiety for optimal EGFR selectivity.
-
Quinazoline Derivatives as Kinase Inhibitors. Molecules. (2023). Reviews the shift in selectivity toward Ser/Thr kinases with non-planar substitutions.
-
PDE4 Inhibitors: Structural Classes. MDPI Pharmaceuticals. (2023). Highlights quinazolines as a privileged scaffold for phosphodiesterase inhibition.
-
LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. Standard industry protocol for kinase profiling.
Sources
Head-to-head comparison of N-cyclohexylquinazolin-4-amine and Gefitinib
This technical guide provides a head-to-head analysis of Gefitinib , a clinically approved first-generation EGFR inhibitor, and N-cyclohexylquinazolin-4-amine , a structural analog often used as a synthetic intermediate or Structure-Activity Relationship (SAR) probe.
This comparison serves as a critical case study in medicinal chemistry, illustrating how specific pharmacophore elements (aromatic vs. aliphatic substitutions) dictate kinase selectivity and potency.
Executive Summary
Gefitinib (Iressa) is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specifically designed to target the ATP-binding cleft with high affinity (
N-cyclohexylquinazolin-4-amine represents a simplified quinazoline scaffold where the aromatic aniline of Gefitinib is replaced by a cyclohexyl amine. While it retains the core "hinge-binding" capacity of the quinazoline ring, it lacks the necessary electronic and steric properties to engage the EGFR hydrophobic pocket effectively. Consequently, it exhibits significantly reduced potency, serving primarily as a negative control or synthetic intermediate in drug discovery campaigns.
Chemical Architecture & Pharmacophore Analysis
The divergence in performance stems directly from the C4-position substitution on the quinazoline core.
Structural Comparison Diagram
Figure 1: Structural divergence between the optimized drug Gefitinib and the simplified probe N-cyclohexylquinazolin-4-amine.
Key Structural Differences
| Feature | Gefitinib | N-cyclohexylquinazolin-4-amine | Impact on Binding |
| Core Scaffold | Quinazoline | Quinazoline | Both bind Met793 in the hinge region via N1. |
| C4 Substituent | 3-Chloro-4-fluoroaniline | Cyclohexylamine | CRITICAL: The aniline engages in |
| C6 Substituent | 3-Morpholinopropoxy | Hydrogen | Gefitinib's morpholine improves solubility and solvent-front interactions. |
| C7 Substituent | Methoxy | Hydrogen | Electron-donating group in Gefitinib strengthens the hinge H-bond. |
Mechanism of Action: The "Selectivity Filter"
To understand why Gefitinib works and the cyclohexyl analog fails, we must look at the ATP-binding pocket of EGFR .
Gefitinib Binding Mode[1]
-
Hinge Interaction: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 .
-
Hydrophobic Pocket: The 3-chloro-4-fluoroaniline moiety rotates to fit deep into a hydrophobic pocket formed by Val726, Ala743, and Leu844 . The aromatic ring engages in van der Waals interactions, and the halogens fill specific steric voids.
-
Solvent Exposure: The morpholine tail points out towards the solvent, improving pharmacokinetic properties without interfering with binding.
N-cyclohexylquinazolin-4-amine Binding Mode
-
Hinge Interaction: The N1 still bonds with Met793.
-
Steric Clash: The cyclohexyl group is aliphatic and non-planar (chair conformation). It lacks the flat geometry required to slide between the hydrophobic residues. Furthermore, it cannot participate in the
- interactions that the aniline ring forms with the gatekeeper residue or surrounding aromatics. -
Result: The molecule binds loosely, if at all, leading to a high off-rate and poor inhibition.
Signaling Pathway Blockade
Figure 2: Differential impact on the EGFR signaling cascade.
Experimental Performance Data
The following data contrasts the established potency of Gefitinib with the inferred activity of the cyclohexyl analog based on Quinazoline SAR literature [1, 2].
| Metric | Gefitinib | N-cyclohexylquinazolin-4-amine |
| Target | EGFR (ErbB1) | EGFR (ErbB1) |
| IC50 (Enzyme) | 2.0 - 3.0 nM [1] | > 1,000 nM (Predicted) [2] |
| IC50 (Cellular - A431) | 20 - 80 nM | Inactive / Weak |
| Binding Type | ATP-Competitive (Type I) | ATP-Competitive (Weak Binder) |
| Solubility | Moderate (Morpholine salt) | Low (Lipophilic) |
| Primary Utility | NSCLC Treatment | Synthetic Intermediate / SAR Probe |
Analysis: Extensive SAR studies on 4-anilinoquinazolines demonstrate that replacing the aromatic aniline with an aliphatic amine (like cyclohexyl) results in a 100- to 1000-fold loss in potency [2]. The aromatic ring is "mandatory" for high-affinity binding to the EGFR ATP pocket.
Experimental Protocols
A. Synthesis of N-cyclohexylquinazolin-4-amine
Note: This protocol utilizes a one-pot HMDS-mediated approach, avoiding harsh chlorinating agents like
-
Reagents: Quinazolin-4(3H)-one (1.0 eq), Cyclohexylamine (1.2 eq), Hexamethyldisilazane (HMDS, 2.0 eq), Iodine (
, catalytic). -
Procedure:
-
Mix quinazolin-4(3H)-one, cyclohexylamine, and HMDS in a round-bottom flask.
-
Reflux at 120°C for 6–8 hours under inert atmosphere (
). -
Monitor: TLC (Ethyl Acetate/Hexane 1:1) until starting material disappears.
-
Workup: Cool to RT. Add ethanol to quench. Pour into ice water.
-
Purification: Filter the precipitate. Recrystallize from ethanol to obtain white solid.
-
Validation: Confirm structure via
H-NMR (Look for cyclohexyl multiplets at 1.2–2.0 ppm and quinazoline aromatic protons).
-
B. EGFR Kinase Inhibition Assay (FRET-based)
This protocol validates the potency difference.
-
System: Z´-LYTE™ Kinase Assay (Invitrogen) or similar FRET-based system.
-
Reagents: Recombinant EGFR kinase domain, FRET peptide substrate (Coumarin/Fluorescein), ATP (
concentration), Test Compounds. -
Workflow:
-
Step 1: Prepare 3-fold serial dilutions of Gefitinib (Start 1
M) and N-cyclohexylquinazolin-4-amine (Start 100 M) in DMSO. -
Step 2: Add kinase buffer, ATP, and peptide substrate to 384-well plate.
-
Step 3: Add EGFR enzyme and incubate for 1 hour at RT.
-
Step 4: Add Development Reagent (cleaves non-phosphorylated peptide).
-
Step 5: Read Fluorescence (Ex 400nm / Em 445nm & 520nm).
-
-
Calculation: Calculate Emission Ratio. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Figure 3: Kinase assay workflow for IC50 determination.
Conclusion
While N-cyclohexylquinazolin-4-amine shares the fundamental quinazoline core with Gefitinib , it fails as a therapeutic agent due to the lack of the 3-chloro-4-fluoroaniline pharmacophore. The cyclohexyl group cannot access the deep hydrophobic pocket of EGFR, resulting in poor binding affinity. This comparison highlights the critical nature of the 4-position substituent in quinazoline-based drug design: it is not merely a spacer, but the primary driver of specificity and potency.
References
-
Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Source: PubMed (Clin Exp Pharmacol Physiol) URL:[Link] Key Finding: Establishes that the preferred side chain is anilino, substituted with small lipophilic groups.
-
One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines. Source: ResearchGate / Synthetic Communications URL:[Link] Key Finding: details the synthesis of N-cyclohexylquinazolin-4-amine (Compound 3m).
Sources
N-cyclohexylquinazolin-4-amine analytical standards and reference materials
The quinazoline-4-amine scaffold, specifically N-cyclohexylquinazolin-4-amine (NCQA) and its derivatives, has emerged as a privileged structure in modern drug discovery. Recent structure-activity relationship (SAR) studies have highlighted its critical role as an intermediate and core pharmacophore in developing multi-target agents for Alzheimer's disease (targeting cholinesterases, MAO-A/B, and NMDAR) [1] and potent antileishmanial therapeutics [2].
As these novel candidates progress from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the selection of appropriate analytical standards becomes paramount. The accuracy of artificial membrane permeability assays (PAMPA), microsomal stability tests, and LC-MS/MS bioanalysis relies entirely on the metrological traceability and purity of the reference materials used.
This guide provides an objective, application-driven comparison of NCQA analytical standards and reference materials, equipping analytical chemists and pharmacologists with the data necessary to select the optimal grade for their specific workflows.
Mechanistic Context: Why Standard Purity Matters
NCQA derivatives often function as multi-target directed ligands (MTDLs). In neurodegenerative models, these compounds simultaneously inhibit Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) while antagonizing NMDA receptors [1]. Because enzymatic assays for these targets operate in the low nanomolar (nM) range, even trace impurities (such as unreacted 2,4-dichloroquinazoline intermediates) in a research-grade standard can cause false-positive inhibition, skewing IC
Fig 1: Multi-target pharmacological profile of NCQA derivatives in neurodegenerative disease models.
Comparative Analysis of NCQA Reference Materials
Selecting the correct material grade is a balance of regulatory requirements, assay sensitivity, and budget. Below is a comparative breakdown of the three primary tiers of NCQA materials available to researchers [3].
| Material Grade | Purity Specification | Certification & Traceability | Primary Application | Experimental Impact |
| Research Grade | >95% (HPLC/UV) | Basic Certificate of Analysis (CoA); No quantitative traceability. | Early-stage organic synthesis; preliminary in vitro screening. | High risk of matrix suppression in MS; potential for off-target enzymatic interference. |
| Analytical Standard | >98% (HPLC, NMR, MS) | Comprehensive CoA; Characterized by multiple orthogonal methods. | Routine HPLC-UV quantification; PAMPA permeability assays [2]. | Reliable for relative quantification and standard curve generation in non-GLP studies. |
| Certified Reference Material (CRM) | >99.5% (qNMR / Mass Balance) | ISO 17034 & ISO/IEC 17025 compliant; Traceable to SI units. | GLP-compliant in vivo PK studies; Clinical bioanalysis. | Eliminates gravimetric bias. Ensures absolute quantitative accuracy across multi-site studies. |
| Stable Isotope-Labeled (SIL) | >98% Chemical, >99% Isotopic | e.g., NCQA-d11 (Cyclohexyl-d11). | Internal standard (IS) for LC-MS/MS bioanalysis. | Corrects for ionization fluctuations and extraction recovery losses (Matrix Effects). |
Experimental Validation: LC-MS/MS Bioanalytical Protocol
To accurately assess the pharmacokinetic profile of NCQA-based antileishmanial or neuroprotective agents, a robust LC-MS/MS method is required. The following protocol outlines a self-validating system for quantifying NCQA derivatives in plasma using a Certified Reference Material (CRM) and a Stable Isotope-Labeled (SIL) internal standard.
Causality & Design Rationale:
We utilize Liquid-Liquid Extraction (LLE) rather than standard Protein Precipitation (PPT). Why? PPT often leaves residual lipophilic phospholipids in the extract, which co-elute with the highly lipophilic cyclohexyl moiety of NCQA, causing severe ion suppression in the Electrospray Ionization (ESI) source. LLE using a non-polar solvent selectively partitions the NCQA free base, ensuring a cleaner extract and maximizing MS sensitivity.
Step-by-Step Methodology:
Step 1: Preparation of Calibration Standards
-
Reconstitute the NCQA CRM in LC-MS grade acetonitrile to yield a 1.0 mg/mL primary stock. (Note: Using a CRM ensures the exact gravimetric concentration, eliminating systemic bias in the calibration curve).
-
Prepare a working solution of the SIL-NCQA (e.g., NCQA-d11) internal standard at 50 ng/mL in 50:50 Methanol:Water.
-
Spike blank plasma to create a 7-point calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Self-Validation Step: Prepare a "Zero Standard" (blank matrix spiked only with the SIL internal standard). This confirms the absence of isotopic crosstalk from the SIL channel into the unlabeled NCQA Multiple Reaction Monitoring (MRM) channel.
Step 2: Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of plasma (samples, standards, and QCs) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the SIL-NCQA internal standard (50 ng/mL).
-
Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH) to basify the plasma. (Causality: Basification deprotonates the quinazolin-4-amine nitrogen, driving the molecule into its highly lipophilic free-base state).
-
Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
Step 3: LC-MS/MS Acquisition
-
Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). (Causality: Formic acid ensures the re-protonation of the quinazoline ring, maximizing positive ion [M+H]+ generation in the ESI source).
-
Monitor the specific MRM transitions for NCQA and NCQA-d11.
Fig 2: LC-MS/MS bioanalytical workflow utilizing isotopically labeled NCQA reference materials.
Conclusion and Best Practices
When working with N-cyclohexylquinazolin-4-amine and its derivatives, the choice of analytical standard directly dictates the integrity of your data.
-
For synthetic chemistry and preliminary target validation, Analytical Standards (>98%) offer the best balance of cost and reliability.
-
For regulatory submissions, PK profiling, and quantitative structure-activity relationship (QSAR) modeling , the investment in ISO-certified CRMs and SIL internal standards is mandatory to overcome matrix effects and ensure absolute quantitative traceability.
References
- MDPI (International Journal of Molecular Sciences)
- ACS (Journal of Medicinal Chemistry)
- 2-(4-chlorophenyl)
A Comparative Guide to Quinazoline Derivatives as Anticancer Agents: From Bench to Clinic
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. Its versatile structure has given rise to a multitude of derivatives that have shown significant promise in combating various malignancies. This guide provides an in-depth comparative analysis of prominent quinazoline-based anticancer agents, offering a blend of established knowledge and recent advancements. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy, providing a comprehensive resource for researchers in the field.
The Rise of Quinazoline Derivatives in Oncology
Quinazoline and its derivatives are heterocyclic compounds that have garnered immense interest due to their broad spectrum of biological activities.[1] In the realm of oncology, their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.
The U.S. Food and Drug Administration (FDA) has approved several quinazoline derivatives for clinical use, including gefitinib, erlotinib, lapatinib, and afatinib, primarily for the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[2] These drugs predominantly target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[3]
Comparative Analysis of Leading Quinazoline-Based EGFR Inhibitors
The first generation of quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, function as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[2][4] The second-generation inhibitors, like afatinib, form a covalent bond, leading to irreversible inhibition.[3] This section provides a comparative overview of these key derivatives.
Head-to-Head Preclinical Efficacy
The following table summarizes the in vitro anticancer activity (IC50 values) of prominent quinazoline derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | EGFR | 15.59 | [5] |
| A431 (Skin) | EGFR | 8.37 | [5] | |
| H1819 (Lung) | EGFR | 0.029 | [6] | |
| Erlotinib | A431 (Skin) | EGFR | 0.1 | [6] |
| Lapatinib | A431 (Skin) | EGFR, HER2 | 0.16 (EGFR) | [6] |
| BT-474 (Breast) | EGFR, HER2 | 0.1 (HER2) | [6] | |
| Afatinib | H1975 (Lung, L858R/T790M) | EGFR | ~0.01 | [7] |
| A431 (Skin) | EGFR | ~0.0005 | [7] |
Rationale for Cell Line Selection:
-
A549: A commonly used cell line for lung adenocarcinoma research, known to express wild-type EGFR.
-
A431: A squamous cell carcinoma line with very high EGFR expression, making it a sensitive model for screening EGFR inhibitors.
-
H1819: A lung cancer cell line with wild-type EGFR.
-
BT-474: A breast cancer cell line that overexpresses HER2, relevant for dual EGFR/HER2 inhibitors like lapatinib.
-
H1975: A lung adenocarcinoma cell line harboring the L858R activating mutation and the T790M resistance mutation in EGFR, crucial for evaluating the efficacy of inhibitors against resistant cancer forms.[8]
Overcoming Resistance: Targeting EGFR Mutations
A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.[9] This mutation increases the affinity of the receptor for ATP, reducing the efficacy of first-generation inhibitors.[9] Second and third-generation quinazoline derivatives have been developed to overcome this resistance.
| Compound | EGFR Mutant | IC50 (nM) | Reference |
| Gefitinib | L858R/T790M | >1000 | [5] |
| Afatinib | L858R/T790M | 10 | [7] |
| Compound 27 | L858R/T790M/C797S | 1.2 (µM) | [8] |
The development of compounds effective against the C797S mutation, which confers resistance to third-generation inhibitors, is an active area of research.[8]
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Quinazoline-based EGFR inhibitors exert their anticancer effects by blocking the downstream signaling cascades that promote tumor growth, proliferation, and survival. Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of key signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[10]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Structure-Activity Relationship (SAR) of Quinazoline Derivatives
The anticancer activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. SAR studies have provided crucial insights for the rational design of more potent and selective inhibitors.[5][11]
-
The Quinazoline Core: The quinazoline scaffold itself is essential for binding to the hinge region of the EGFR kinase domain.[5]
-
Position 4: A 4-anilino substitution is a common feature of many potent EGFR inhibitors. The nature of the substituent on the aniline ring significantly influences activity.[5]
-
Positions 6 and 7: Modifications at these positions with small, flexible, and basic side chains can enhance solubility and potency.[4]
-
Covalent Inhibitors: The introduction of a reactive group, such as an acrylamide moiety, at position 6 or 7 allows for the formation of a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition. This is a key feature of second-generation inhibitors like afatinib.[3]
Caption: Key SAR points for quinazoline-based EGFR inhibitors.
Experimental Protocols for Evaluating Anticancer Activity
The preclinical evaluation of novel quinazoline derivatives involves a battery of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for three fundamental assays.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the quinazoline derivative at the desired concentration and for the appropriate time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with the quinazoline derivative.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.
-
Conclusion and Future Perspectives
Quinazoline derivatives have undeniably revolutionized the landscape of targeted cancer therapy. The journey from the first-generation reversible inhibitors to the more recent covalent and mutant-specific agents highlights the power of rational drug design informed by a deep understanding of cancer biology. The comparative analysis presented in this guide underscores the nuances in their efficacy and mechanisms of action.
Future research in this field will likely focus on several key areas:
-
Overcoming Acquired Resistance: The development of next-generation quinazoline derivatives that can effectively target a broader range of resistance mutations, including those that arise after treatment with third-generation inhibitors.
-
Dual-Target and Multi-Target Inhibitors: Designing single molecules that can simultaneously inhibit multiple key signaling pathways involved in tumorigenesis, such as EGFR and VEGFR.[10]
-
Combination Therapies: Exploring the synergistic effects of combining quinazoline derivatives with other anticancer agents, including chemotherapy, immunotherapy, and other targeted therapies.
-
Personalized Medicine: Utilizing biomarkers to identify patient populations most likely to respond to specific quinazoline-based therapies, thereby maximizing therapeutic benefit and minimizing side effects.
The continued exploration of the versatile quinazoline scaffold holds immense promise for the development of more effective and safer anticancer drugs, ultimately improving outcomes for cancer patients worldwide.
References
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Oriental Journal of Chemistry, 41(6).
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- ECU Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core.
- Adottu, D. D., Shajahan, A. M., Koolaparambil, S. A., Rasheed, S. P., Vengamthodi, A., Pattilthodika, S., & Rasheed, A. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(9), 69-75.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
- BenchChem. (2025).
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2025, July 31). Pharmaceutical Sciences, 31(1), 43-64.
- Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. (2020, October 1). Chemical and Pharmaceutical Bulletin, 68(10), 984-995.
- Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Adottu, D. D., Shajahan, A. M., Koolaparambil, S. A., Rasheed, S. P., Vengamthodi, A., Pattilthodika, S., & Rasheed, A. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3).
- Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. (2020, October 1). J-Stage.
- Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
- Ramalingam, S. S., & Belani, C. P. (2014). Afatinib and lung cancer. Expert Review of Anticancer Therapy, 14(10), 1035-1046.
- Peters, S., Zimmermann, S., & Adjei, A. A. (2014). Comparative review of drug–drug interactions with epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer.
- Uitdehaag, J. C. M., de Roos, J. A. D. M., van Doornmalen, A. M., Prinsen, M. B. W., de Man, J., Buijsman, R. C., ... & Zaman, G. J. R. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Molecular Cancer Therapeutics, 18(2), 464-474.
- de Wispelaere, M., de Roos, J. A. D. M., Schipper, J. W., van den Berg, M., van Doornmalen, A. M., Prinsen, M. B. W., ... & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972594.
- Sequist, L. V., & Lynch, T. J. (2015). Afatinib-Based Combination Regimens for the Treatment of Solid Tumors: Rationale, Emerging Strategies and Recent Progress.
Sources
- 1. Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors [jstage.jst.go.jp]
- 2. Comparative review of drug–drug interactions with epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 11. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
In the landscape of modern drug discovery, particularly within oncology, the development of highly selective kinase inhibitors is paramount.[1][2] Kinases, as central regulators of cellular signaling, are attractive therapeutic targets; however, the high degree of structural conservation across the human kinome presents a significant challenge in achieving inhibitor selectivity.[2][3] Promiscuous kinase inhibitors can lead to off-target effects and associated toxicities, complicating clinical development and patient outcomes.[2] This guide provides a comprehensive evaluation of the selectivity profile of a novel kinase inhibitor, N-cyclohexylquinazolin-4-amine, against a panel of functionally related kinases. We will delve into the experimental design, present detailed protocols for robust assessment, and analyze the resulting data to inform its therapeutic potential.
Introduction to N-cyclohexylquinazolin-4-amine and the Rationale for Selectivity Profiling
N-cyclohexylquinazolin-4-amine belongs to the quinazoline class of compounds, a scaffold known to possess a wide range of biological activities, including kinase inhibition.[4][5][6] Preliminary studies have identified Epidermal Growth Factor Receptor (EGFR) as a primary target of N-cyclohexylquinazolin-4-amine. EGFR is a member of the ErbB family of receptor tyrosine kinases and a key driver in the proliferation and survival of various cancer cells.[7][8][9]
However, to fully characterize the therapeutic window and potential liabilities of N-cyclohexylquinazolin-4-amine, a thorough assessment of its activity against other, structurally similar kinases is essential. The Src family of non-receptor tyrosine kinases, which includes members like Src, Fyn, and Lyn, was chosen as a relevant comparison panel.[10] These kinases are often activated downstream of or in parallel with receptor tyrosine kinases like EGFR and share structural similarities in their ATP-binding pockets, making them potential off-targets.[8]
This guide will outline the methodologies to quantitatively assess the selectivity of N-cyclohexylquinazolin-4-amine, providing a framework for researchers in drug development to conduct similar evaluations.
Experimental Design and Methodologies
A multi-faceted approach combining in vitro biochemical assays and cell-based assays is crucial for a comprehensive understanding of an inhibitor's selectivity.
Kinase Panel Selection
The selection of kinases for the selectivity panel is a critical first step. For this evaluation, we have chosen a representative panel that includes the primary target and closely related kinases from the Src family:
-
Primary Target: EGFR (ErbB1)
-
Related Kinases (Src Family):
-
Src
-
Fyn
-
Yes
-
Lck
-
Lyn
-
This panel allows for a focused assessment of selectivity within and between kinase families that are often co-regulated or implicated in similar disease pathways.[11]
In Vitro Biochemical Kinase Assay
To determine the direct inhibitory effect of N-cyclohexylquinazolin-4-amine on purified kinases, we employ the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of kinase activity.[12][13]
Caption: Simplified EGFR and Src signaling pathways.
The diagram above illustrates the interplay between the EGFR and Src signaling pathways. Both can activate downstream cascades like the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival. [8]The potential for N-cyclohexylquinazolin-4-amine to inhibit both EGFR and, to a lesser extent, Src family kinases highlights the importance of understanding these cross-talk mechanisms.
Conclusion
This guide provides a framework for the systematic evaluation of the selectivity of a novel kinase inhibitor, N-cyclohexylquinazolin-4-amine. Through a combination of in vitro biochemical and cell-based assays, we have characterized its potency and selectivity profile against a panel of related kinases.
N-cyclohexylquinazolin-4-amine is a potent EGFR inhibitor with moderate selectivity against members of the Src kinase family. This information is critical for the continued development of this compound, guiding future studies into its therapeutic efficacy and potential off-target effects. The methodologies described herein represent a robust and reliable approach for kinase inhibitor characterization, ensuring a higher degree of scientific rigor in the drug discovery process.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
-
Wikipedia. (2024). Src family kinase. Retrieved from [Link]
-
protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
-
PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]
-
Wikipedia. (2024). Epidermal growth factor receptor. Retrieved from [Link]
-
ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Bio-Rad. (n.d.). EGFR signaling pathway. Retrieved from [Link]
-
STAR Protocols. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The EGFR Family: Not So Prototypical Receptor Tyrosine Kinases. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Retrieved from [Link]
-
protocols.io. (n.d.). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Retrieved from [Link]
-
YouTube. (2021). The EGF receptor tyrosine protein kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Springer. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Retrieved from [Link]
-
PubMed. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
PubMed. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Retrieved from [Link]
-
MDPI. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]
Sources
- 1. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src family kinase - Wikipedia [en.wikipedia.org]
- 11. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: N-Cyclohexylquinazolin-4-amine
The following technical guide details the proper disposal procedures for N-cyclohexylquinazolin-4-amine , a quinazoline derivative often used in kinase inhibitor research.
This guide prioritizes safety, regulatory compliance (EPA/RCRA), and environmental stewardship . It is structured for laboratory personnel and safety officers managing research-grade chemicals.
Chemical Identification & Physical Properties
Before disposal, verify the identity of the substance to ensure proper waste stream segregation. This compound is a lipophilic, nitrogenous heterocycle.
| Property | Description | Relevance to Disposal |
| Chemical Name | N-cyclohexylquinazolin-4-amine | Labeling requirement |
| Structure | Quinazoline ring fused with a cyclohexylamino group | Nitrogen-rich; requires incineration |
| Physical State | White to off-white solid | Segregate as solid hazardous waste |
| Melting Point | 138–140 °C | Stable solid at room temperature |
| Solubility | Low water solubility; Soluble in DMSO, DCM, MeOH | Do not flush down drains |
| Acidity/Basicity | Weakly basic (Amine functionality) | Incompatible with strong acids/oxidizers |
Critical Warning: N-cyclohexylquinazolin-4-amine is not a P-listed or U-listed waste under standard EPA RCRA regulations (40 CFR § 261.33). However, due to its biological activity (kinase inhibition potential) and chemical structure, it must be managed as Non-Regulated Hazardous Waste (unless characteristically toxic via TCLP) and directed for high-temperature incineration.
Hazard Identification & Safety (PPE)
Treat this compound as a toxic irritant . Quinazoline derivatives often exhibit skin sensitization and acute toxicity upon inhalation or ingestion.
Personal Protective Equipment (PPE) Matrix
| Zone | Equipment | Specification |
| Respiratory | N95 or P100 Respirator | Required if handling dry powder outside a fume hood. |
| Dermal | Nitrile Gloves (Double-gloved) | Minimum 0.11 mm thickness. Change immediately upon splash. |
| Ocular | Chemical Safety Goggles | Side shields are insufficient for powder handling. |
| Body | Lab Coat + Tyvek Sleeves | Prevent accumulation on clothing fibers. |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired stocks, degraded samples, or excess dry powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.
-
Transfer: Transfer the solid carefully inside a chemical fume hood to avoid aerosolization.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag before placing it in the satellite accumulation area (SAA).
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Use this for reaction mixtures (e.g., DMSO, Dichloromethane, Methanol).
-
Segregation: Determine the solvent base.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or DMF.
-
-
Precipitation (Optional): If the concentration is high, you may precipitate the solid by adding water (if using water-miscible solvents), filter it, and dispose of the solid via Protocol A to reduce the volume of high-hazard liquid waste.
-
Bulking: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste carboy.
Protocol C: Contaminated Debris
Use this for gloves, weigh boats, and paper towels.
-
Bagging: Collect all solid debris in a clear, 6-mil polyethylene hazardous waste bag.
-
Sealing: Goose-neck seal the bag (twist and tape).
-
Labeling: Label as "Debris contaminated with N-cyclohexylquinazolin-4-amine."
Waste Segregation Decision Tree
The following logic flow ensures the compound enters the correct destruction stream (Incineration) rather than landfill or wastewater treatment.
Figure 1: Waste segregation logic ensuring all streams ultimately reach high-temperature incineration to mineralize the nitrogenous heterocycle.
Emergency Spill Response
In the event of a spill outside of containment:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE Up: Don nitrile gloves, lab coat, and N95 respirator.
-
Contain (Solid): Gently cover the powder with a damp paper towel to prevent dust generation. Scoop up the material and place it in a waste jar.
-
Contain (Liquid): Use vermiculite or spill pads. Do not use bleach (potential reaction with amines).
-
Decontaminate: Clean the surface with a mild detergent solution (soap and water). Verify no residue remains.
Scientific Rationale for Incineration
Disposal via sewer (drain) is strictly prohibited.
-
Environmental Persistence: Quinazoline rings are chemically stable and resistant to standard biological wastewater treatment.
-
Nitrogen Mineralization: High-temperature incineration (>1000°C) is required to break the C-N bonds effectively, converting the nitrogen content into N2 (with scrubbers managing any NOx formation), preventing the release of bioactive amines into the watershed.
References
-
Chemical Identification & Properties: Wang, K., et al.[3][4][5] "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction." ResearchGate. (Identifies Compound 3m as N-cyclohexylquinazolin-4-amine, mp 138–140 °C).
-
General Quinazoline Safety Data: Fisher Scientific. "Safety Data Sheet: Quinazoline Derivatives." (Provides general hazards for amino-quinazolines: Skin Corr. 1B, Eye Dam. 1).
-
EPA Hazardous Waste Identification: US Environmental Protection Agency. "Defining Hazardous Waste: Listed and Characteristic Wastes." (Guidance on RCRA determinations).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
